(4-Chlorophenyl)(phenyl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTNTRFNRLHMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-80-7 | |
| Record name | (4-CHLOROPHENYL)PHENYLACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chlorobenzhydryl Cyanide: Structural Elucidation, Synthesis, and Analytical Profiling
Executive Summary
4-Chlorobenzhydryl cyanide, chemically designated as 2-(4-chlorophenyl)-2-phenylacetonitrile (CAS: 4578-80-7) [1], is a sterically hindered, halogenated nitrile. Serving as a critical building block in medicinal chemistry, this intermediate is foundational in the synthesis of various active pharmaceutical ingredients (APIs), particularly H1-receptor antagonists (antihistamines) and neuroactive compounds. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a field-proven, self-validating protocol for its synthesis via transition-metal catalysis.
Structural Elucidation and Physicochemical Properties
The molecular architecture of 4-chlorobenzhydryl cyanide consists of a central stereogenic methine carbon bonded to four distinct moieties: a phenyl ring, a 4-chlorophenyl ring, a cyano (-C≡N) group, and a hydrogen atom. This intrinsic chirality makes it a valuable precursor for enantioselective drug development.
The molecular formula is C14H10ClN. The molecular weight is calculated by summing the atomic weights of its constituent atoms: 14 Carbons (168.15 g/mol ), 10 Hydrogens (10.08 g/mol ), 1 Chlorine (35.45 g/mol ), and 1 Nitrogen (14.01 g/mol ), yielding a total molecular weight of 227.69 g/mol [2].
Table 1: Physicochemical and Topological Profiling
| Property | Value |
| Chemical Name | 4-Chlorobenzhydryl cyanide |
| IUPAC Name | 2-(4-chlorophenyl)-2-phenylacetonitrile |
| CAS Registry Number | 4578-80-7 |
| Molecular Formula | C14H10ClN |
| Molecular Weight | 227.69 g/mol |
| Monoisotopic Mass | 227.05017 Da |
| Topological Polar Surface Area (TPSA) | 23.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Mechanistic Synthesis: Palladium-Catalyzed α-Arylation
Historically, benzhydryl cyanides were synthesized via nucleophilic substitution (e.g., reacting 4-chlorobenzhydryl chloride with sodium cyanide) [3]. However, this route is plagued by competing elimination reactions and the generation of highly toxic byproducts.
To ensure high regioselectivity and yield, modern synthesis relies on the Palladium-catalyzed α-arylation of phenylacetonitrile with 1-bromo-4-chlorobenzene [4].
Causality of Experimental Choices:
-
Catalyst & Ligand: The use of Pd2(dba)3 coupled with a sterically demanding phosphine ligand (e.g., BINAP or XPhos) is critical. The bulky ligand accelerates the reductive elimination of the product from the palladium center, preventing catalyst deactivation and suppressing the undesired homocoupling of the aryl halide.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the α-carbon of the nitrile. Its strong basicity and steric bulk efficiently generate the reactive ketenimine intermediate without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask purged with nitrogen, charge phenylacetonitrile (1.0 equiv) and 1-bromo-4-chlorobenzene (1.1 equiv).
-
Catalyst Loading: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).
-
Base Addition: Introduce NaOtBu (1.2 equiv) in one rapid portion to minimize atmospheric exposure.
-
Reaction: Dissolve the mixture in anhydrous toluene (0.2 M). Heat the reaction mixture to 100°C under continuous stirring for 12 hours.
-
Quench & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl to neutralize the base and terminate the catalytic cycle. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 5% to 15% EtOAc in Hexanes) to isolate the pure product.
Workflow for the Pd-catalyzed synthesis of 4-chlorobenzhydryl cyanide.
Analytical Validation Protocol
A robust, self-validating analytical system is required to confirm structural integrity and purity. Relying on a single technique can lead to false positives (e.g., misidentifying an unreacted starting material mixture as the final product).
Self-Validating Workflow:
-
1H NMR (CDCl3): The defining diagnostic feature is the singlet corresponding to the benzhydryl methine proton, typically resonating around δ 5.1 ppm. The integration of the aromatic region (δ 7.1–7.5 ppm) must strictly equal 9 protons (5 from the phenyl ring, 4 from the chlorophenyl ring). Any deviation indicates incomplete reaction or over-arylation.
-
13C NMR: The nitrile carbon (-C≡N) must be confirmed via a distinct, deshielded signal at approximately 119 ppm.
-
LC-MS (APCI+): Because the molecule lacks highly basic amine sites, Electrospray Ionization (ESI) may be inefficient. Using Atmospheric Pressure Chemical Ionization (APCI) in positive mode will yield the[M+H]+ pseudomolecular ion at m/z 228.05.
-
Isotopic Validation: The mass spectrum must display a characteristic 3:1 isotopic ratio at m/z 228 and 230, self-validating the presence of exactly one chlorine atom in the molecular structure.
Pharmaceutical Applications and Downstream Pathways
The strategic value of 4-chlorobenzhydryl cyanide lies in the synthetic versatility of its cyano group. It acts as a central node for divergent synthesis in drug development.
-
Acidic Hydrolysis: Treatment with aqueous sulfuric acid converts the nitrile into 4-chlorodiphenylacetic acid, a precursor for ester-based anticholinergic agents.
-
Reduction: Reduction using Lithium Aluminum Hydride (LiAlH4) yields 4-chlorobenzhydryl amine, a direct structural analog to the pharmacophores found in first-generation antihistamines and vasodilators.
Downstream chemical transformations of 4-chlorobenzhydryl cyanide into API precursors.
References
Comparative Technical Analysis: 4-Chlorobenzyl Cyanide vs. 4-Chlorobenzhydryl Cyanide
The following technical guide provides an in-depth comparative analysis of 4-Chlorobenzyl Cyanide and 4-Chlorobenzhydryl Cyanide , structured for researchers and drug development professionals.
Executive Summary
In the landscape of pharmaceutical intermediates, the distinction between 4-chlorobenzyl cyanide (mono-aryl) and 4-chlorobenzhydryl cyanide (di-aryl) represents a critical divergence in synthetic utility, reactivity, and regulatory classification. While the former is a versatile, high-volume precursor for alkylamine antihistamines (e.g., Chlorpheniramine) and antimalarials, the latter serves as a specialized, sterically hindered scaffold often associated with piperazine-class antihistamines (e.g., Chlorcyclizine derivatives) or as a precursor to diarylacetic acids. This guide dissects their structural, synthetic, and functional differences to aid in rational pathway design.
Chemical Identity & Structural Analysis[1][2][3]
The fundamental difference lies in the substitution at the
Table 1: Physicochemical Comparison
| Feature | 4-Chlorobenzyl Cyanide | 4-Chlorobenzhydryl Cyanide |
| IUPAC Name | 2-(4-Chlorophenyl)acetonitrile | 2-(4-Chlorophenyl)-2-phenylacetonitrile |
| Common Abbr. | 4-Cl-BnCN | 4-Cl-BHCN |
| Structure | Mono-aryl (Ar-CH₂-CN) | Di-aryl (Ar-CH(Ph)-CN) |
| CAS Number | 140-53-4 | N/A (Precursor dependent) |
| Molecular Weight | 151.59 g/mol | ~227.69 g/mol |
| 2 (High alkylation potential) | 1 (Sterically hindered) | |
| pKa (DMSO) | ~21.9 | ~17.5 (More acidic due to di-aryl resonance) |
| Primary Utility | Alkylation substrate (C-C bond formation) | Precursor to acids/amines via hydrolysis/reduction |
Structural Visualization
The following diagram contrasts the steric environments of the two molecules.
Figure 1: Structural divergence leading to distinct synthetic applications.
Synthetic Pathways[5]
The synthesis of these two nitriles proceeds through fundamentally different mechanisms due to the availability of precursors.
Synthesis of 4-Chlorobenzyl Cyanide
This compound is typically synthesized via nucleophilic substitution (
-
Reagents: 4-Chlorobenzyl chloride, NaCN, Phase Transfer Catalyst (e.g., TBAB).
-
Conditions: Reflux in aqueous/organic biphasic system or polar aprotic solvent (DMSO/DMF).
Synthesis of 4-Chlorobenzhydryl Cyanide
The benzhydryl variant cannot be made via simple benzylation of a nitrile without using a palladium catalyst or starting from the benzhydryl chloride. The standard industrial route involves the reduction of 4-chlorobenzophenone .
-
Reduction: 4-Chlorobenzophenone
4-Chlorobenzhydrol. -
Chlorination: 4-Chlorobenzhydrol
4-Chlorobenzhydryl chloride. -
Cyanation: 4-Chlorobenzhydryl chloride
4-Chlorobenzhydryl cyanide.
Note: The cyanation of the secondary halide (benzhydryl chloride) is slower than the primary benzyl chloride and prone to
Figure 2: Comparative synthetic workflows for mono-aryl vs. di-aryl nitriles.
Reactivity Profile & Mechanism
Acidity of the -Proton
-
4-Chlorobenzyl Cyanide: The
is approximately 21.9 (in DMSO). The anion is stabilized by one aromatic ring and the cyano group. It requires a strong base (e.g., NaH, NaNH₂, or concentrated NaOH with PTC) for deprotonation. -
4-Chlorobenzhydryl Cyanide: The
is significantly lower (~17.5). The anion is stabilized by two aromatic rings. While easier to deprotonate, the resulting carbanion is sterically crowded, making subsequent reactions with bulky electrophiles difficult.
Alkylation Potential (The "Chlorpheniramine" Pathway)
4-Chlorobenzyl cyanide is the industry standard for manufacturing Chlorpheniramine because it allows for the stepwise construction of the drug's quaternary center.
-
Step 1 (Heteroarylation): 4-Cl-BnCN reacts with 2-chloropyridine (via
or benzyne mechanism using NaNH₂) to form the diaryl intermediate: 2-(4-chlorophenyl)-2-(2-pyridyl)acetonitrile . -
Step 2 (Aminoalkylation): This intermediate is deprotonated again and alkylated with 2-dimethylaminoethyl chloride to yield the final nitrile precursor.
-
Step 3 (Decyanation): Acid hydrolysis and decarboxylation remove the nitrile group to yield the final amine.
Contrast: 4-Chlorobenzhydryl cyanide already possesses two aryl rings. It cannot easily be converted into Chlorpheniramine because one ring is a simple phenyl, not a pyridine. Furthermore, introducing the pyridine ring onto the benzhydryl system would require displacing a phenyl group or adding a third aryl group, which is chemically non-viable for this target.
Pharmaceutical Applications
4-Chlorobenzyl Cyanide (The "Workhorse")
-
Chlorpheniramine (Antihistamine): As detailed above, it provides the 4-chlorobenzyl moiety.[2]
-
Pyrimethamine (Antimalarial): Synthesized by condensing 4-chlorobenzyl cyanide with esters to form the pyrimidine ring.
-
Fenvalerate (Pesticide): Involves the alkylation of the nitrile with isopropyl halides followed by hydrolysis.
4-Chlorobenzhydryl Cyanide (The "Specialist")
The benzhydryl motif is central to the piperazine class of antihistamines, but the cyanide itself is often a transient intermediate or a route to the acid.
-
Primary Precursor: The chloride (4-chlorobenzhydryl chloride) is far more commonly used to directly alkylate piperazine to form drugs like Chlorcyclizine , Meclizine , and Hydroxyzine .
-
Cyanide Utility: The cyanide is used when the target requires a carbon extension, such as forming 2-(4-chlorophenyl)-2-phenylacetic acid . This acid can be coupled with amines or reduced to 2-(4-chlorophenyl)-2-phenylethylamine for research analogs targeting CNS receptors (e.g., Nav1.7 inhibitors).
Regulatory & Safety Compliance
DEA and International Control
-
Benzyl Cyanide: Listed as a DEA List I Chemical in the United States because it is a direct precursor to Phenylacetone (P2P), used in methamphetamine manufacture.
-
4-Chlorobenzyl Cyanide: While not always explicitly on List I, it is a "Watched Chemical" and often subject to List II or Special Surveillance lists globally. It can be used to synthesize 4-chloroamphetamine (a neurotoxin) or 4-chloromethamphetamine . Researchers must verify end-user declarations.
-
4-Chlorobenzhydryl Cyanide: Generally less regulated than the benzyl variant as it cannot easily form amphetamine-class stimulants (the extra phenyl group prevents P2P formation). However, as a halogenated nitrile, it is treated as a toxic industrial chemical.
Handling Protocols
Both compounds liberate HCN (Hydrogen Cyanide) if exposed to strong acids or moisture under heat.
-
Protocol: All reactions involving hydrolysis of these nitriles must be vented through a scrubber containing bleach (sodium hypochlorite) or strong base to neutralize evolved cyanide gas.
-
Toxicity: High acute toxicity (Oral LD50 ~50 mg/kg for benzyl derivatives).[2] Skin absorption is rapid. Double-gloving (Nitrile over Laminate) is mandatory.
References
-
PubChem. (2025).[3][1][4] 4-Chlorobenzyl cyanide Compound Summary. National Library of Medicine. Available at: [Link]
-
Drug Enforcement Administration. (2020).[5] List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice. Available at: [Link]
-
Wikipedia. (2025). Chlorphenamine Synthesis and Pharmacology. Available at: [Link]
-
PrepChem. (2024). Synthesis of 4-chlorobenzyl cyanide from 4-chlorobenzyl chloride. Available at: [Link]
Sources
- 1. 4-Chlorobenzyl cyanide | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 4-chlorobenzyl cyanide (C8H6ClN) [pubchemlite.lcsb.uni.lu]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. DEA list of chemicals - Sciencemadness Wiki [sciencemadness.org]
Solubility Dynamics and Solvent-Reactivity Mapping of (4-Chlorophenyl)(phenyl)acetonitrile
Executive Summary
(4-Chlorophenyl)(phenyl)acetonitrile (CAS: 4578-80-7), also known as 2-(4-chlorophenyl)-2-phenylacetonitrile, is a pivotal synthetic intermediate heavily utilized in the pharmaceutical industry. Historically documented in foundational literature for its unique reactivity profile[1], it serves as a critical building block for antihistamines (e.g., chlorphenamine derivatives) and transition-metal catalyzed cross-coupling reactions[2].
Designing scalable synthetic routes requires a rigorous understanding of this compound's solvation thermodynamics. Because the molecule features a highly acidic methine proton flanked by two bulky aryl rings and an electron-withdrawing nitrile group, solvent selection dictates not only the thermodynamic solubility but also the downstream kinetics of carbanion formation. This whitepaper provides an authoritative guide on its solubility profile, self-validating measurement protocols, and the mechanistic causality behind solvent-driven reactivity.
Structural Profiling and Solvation Thermodynamics
To predict and manipulate the solubility of (4-Chlorophenyl)(phenyl)acetonitrile, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP):
-
High Lipophilicity (Dispersion Forces,
): The presence of two aromatic rings (one phenyl, one 4-chlorophenyl) grants the molecule a high LogP (estimated ~4.0). This creates a massive hydrophobic penalty in aqueous media but drives excellent solubility in halogenated and aromatic solvents via stacking and dispersion interactions. -
Localized Dipole (Polarity,
): The linear, sp-hybridized nitrile group (-C≡N) introduces a strong localized dipole. Consequently, the molecule exhibits high affinity for polar aprotic solvents (like Ethyl Acetate and THF) that can engage in dipole-dipole stabilization without disrupting the hydrophobic domains. -
Hydrogen Bonding (
): The nitrogen atom of the nitrile acts as a weak hydrogen-bond acceptor, allowing moderate solubility in protic solvents like ethanol. However, the highly acidic alpha-methine proton can act as a weak hydrogen-bond donor, making strong Lewis basic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) exceptionally effective solvating agents.
Quantitative Solubility Matrix
The following table synthesizes the thermodynamic solubility profile of (4-Chlorophenyl)(phenyl)acetonitrile across various solvent classes at 25°C.
| Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |
| Water | 80.1 | < 0.1 | Unfavorable hydrophobic penalty; lack of H-bond donors in solute. |
| n-Hexane | 1.9 | 5 - 10 | Weak London dispersion forces; insufficient dipole stabilization. |
| Ethanol | 24.5 | 30 - 50 | Moderate dipole-dipole interactions; H-bond acceptance by the nitrile. |
| Ethyl Acetate | 6.0 | > 100 | Strong dipole-dipole interactions; favorable dispersion forces. |
| Tetrahydrofuran (THF) | 7.6 | > 200 | Optimal ethereal oxygen solvation of the electron-deficient aromatic rings. |
| Dichloromethane (DCM) | 9.1 | > 200 | High polarizability; highly favorable |
| Dimethylformamide (DMF) | 36.7 | > 300 | Superior dipole stabilization; explicitly solvates the acidic methine proton. |
Experimental Protocol: Self-Validating Thermodynamic Solubility Screening
To ensure data integrity and prevent the common pitfall of measuring kinetic supersaturation rather than true thermodynamic equilibrium, the following isothermal shake-flask methodology is engineered as a self-validating system.
Step-by-Step Methodology
-
Solvent Equilibration: Dispense 2.00 mL of HPLC-grade solvent into 5 mL amber borosilicate glass vials. Amber glass is utilized to prevent potential UV-induced radical degradation of the chlorophenyl moiety.
-
Saturation and Thermal Incubation: Add (4-Chlorophenyl)(phenyl)acetonitrile in 50 mg increments until a visible, persistent solid phase remains (indicating saturation). Seal the vials with PTFE-lined caps. Incubate the vials on an orbital shaker at 300 rpm and strictly controlled
for 48 hours. Causality: 48 hours is required to overcome the lattice energy of the crystalline solid and reach true thermodynamic equilibrium. -
Phase Separation (Critical Step): Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: Centrifugation sediments macro-particulates, but colloidal suspensions often persist and skew UV readings. Therefore, subsequently filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Rule: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.
-
Chromatographic Quantification: Dilute the filtered aliquots volumetrically with the mobile phase (e.g., 70:30 Acetonitrile:Water). Quantify using HPLC-UV at
~ 230 nm against a 5-point validated calibration curve. Analyze all samples in independent triplicates to ensure an RSD of < 2.0%.
High-throughput isothermal shake-flask solubility screening workflow.
Downstream Implications: Solvent-Driven Carbanion Reactivity
Solubility is only half the equation; the chosen solvent fundamentally dictates the molecule's reactivity in downstream API synthesis.
Because the methine carbon is flanked by a nitrile group and two aryl rings, its proton is highly acidic (pKa ~ 15-18 in DMSO). When synthesizing complex APIs via alkylation or transition-metal catalyzed cross-coupling[2], the deprotonation step is highly solvent-dependent.
If a protic solvent (like ethanol) is used, the solvent will hydrogen-bond to the resulting carbanion, drastically reducing its nucleophilicity. Conversely, polar aprotic solvents like THF or DMF are the industry standard for this workflow. They not only dissolve the precursor entirely but explicitly solvate the counter-cation (e.g., Na⁺ from NaH or K⁺ from KOtBu), leaving the resonance-stabilized carbanion "naked" and highly reactive toward electrophilic attack.
Solvent-dependent deprotonation and alkylation pathway of the nitrile.
References
-
Speeter, M. E., et al. "Scholarly article on 2-(p-Chlorophenyl)-2-phenylacetonitrile 4578-80-7". Journal of the American Chemical Society, 1950, p. 1659. DOI: 10.1021/ja01160a066. URL:[Link]
-
American Chemical Society. "Selective carbon-carbon bond formation via transition-metal catalysis". ACS Publications. URL:[Link]
Sources
Comprehensive Physicochemical Profiling of (4-Chlorophenyl)(phenyl)acetonitrile: Melting Point, Boiling Point, and Thermodynamic Behavior
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
(4-Chlorophenyl)(phenyl)acetonitrile (CAS: 4578-80-7) is a critical synthetic intermediate widely utilized in the pharmaceutical and agrochemical sectors[1][2]. It serves as a foundational building block for the synthesis of antihistamines, pyrimethamine derivatives, and complex polycyclic therapeutics[3]. For process chemists and application scientists, understanding the precise thermodynamic properties of this compound—specifically its melting point (mp) and boiling point (bp)—is non-negotiable. These parameters dictate the boundaries of safe handling, the efficiency of phase separations, and the design of scale-up purification workflows such as vacuum distillation and crystallization.
This whitepaper synthesizes structural causality with field-proven analytical methodologies to provide an authoritative guide on evaluating the thermal behavior of (4-Chlorophenyl)(phenyl)acetonitrile.
Structural Causality and Physicochemical Profile
The thermal behavior of any organic intermediate is an emergent property of its molecular architecture. (4-Chlorophenyl)(phenyl)acetonitrile features a highly polarized nitrile group (–C≡N) and a para-substituted chlorophenyl ring.
-
Melting Point Dynamics (Lattice Energy): The asymmetry introduced by the single para-chloro substitution disrupts the highly ordered crystal lattice typical of symmetric diarylacetonitriles. While diphenylacetonitrile exhibits a melting point of 73–75 °C, and 2,2-bis(4-chlorophenyl)acetonitrile melts at 90–92 °C, the asymmetric (4-chlorophenyl)(phenyl)acetonitrile demonstrates an intermediate, slightly depressed melting range (typically 65–75 °C depending on crystalline purity) due to suboptimal packing efficiency[4].
-
Boiling Point Dynamics (Intermolecular Forces): The combined dipole moments of the nitrile group and the C–Cl bond significantly increase intermolecular Keesom forces. This results in an elevated boiling point exceeding 350 °C at atmospheric pressure (760 mmHg). At these extreme temperatures, the compound is susceptible to thermal degradation (e.g., dehydrocyanation or oxidative cleavage)[5]. Consequently, vacuum distillation is mandatory for purification.
Table 1: Physicochemical and Thermodynamic Summary
| Property | Value / Range | Methodology / Source |
| Molecular Weight | 227.69 g/mol | Calculated[2] |
| Physical State | Solid (crystalline powder) | Standard Temp/Pressure[2] |
| Melting Point | ~65–75 °C | Extrapolated (DSC recommended) |
| Boiling Point (760 mmHg) | > 350 °C (Decomposes) | Predicted |
| Boiling Point (10 mmHg) | ~190–210 °C | Vacuum Distillation[5] |
Experimental Protocols for Thermodynamic Characterization
To ensure scientific integrity and self-validating results, the following field-proven protocols must be strictly adhered to when determining the exact thermal transition points of a specific batch of (4-Chlorophenyl)(phenyl)acetonitrile.
Protocol 1: High-Precision Differential Scanning Calorimetry (DSC) for Melting Point
Relying on traditional capillary melting point apparatuses for functionalized nitriles often yields broad, inaccurate ranges due to localized thermal gradients. DSC provides a self-validating, thermodynamic measurement of the solid-liquid phase transition.
-
Calibration: Calibrate the DSC instrument using an Indium standard (mp 156.6 °C) to ensure photometric and thermal accuracy.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the (4-Chlorophenyl)(phenyl)acetonitrile sample into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min. Causality: The inert atmosphere prevents oxidative degradation of the nitrile group during heating. -
Thermal Method Execution: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 120 °C. Causality: A 10 °C/min ramp perfectly balances signal sensitivity (peak area) with thermal resolution (peak sharpness).
-
Data Analysis: Record the extrapolated onset temperature of the endothermic peak as the true thermodynamic melting point.
Protocol 2: Micro-Ebulliometry (Vacuum Distillation) for Boiling Point
Due to the high boiling point and risk of thermal decomposition at atmospheric pressure, boiling point determination must be conducted under reduced pressure.
-
Apparatus Assembly: Assemble a micro-distillation unit equipped with a short-path condenser, a Vigreux column (to prevent bumping), and a calibrated digital capacitance manometer.
-
Vacuum Equilibration: Apply a vacuum pump to stabilize the system pressure at exactly 10 mmHg. Causality: Pressure fluctuations will drastically alter the boiling point; a capacitance manometer ensures pressure stability independently of gas composition.
-
Controlled Heating: Introduce 10 mL of the melted sample into the distillation flask alongside PTFE boiling stones. Heat the flask using a proportional-integral-derivative (PID) controlled heating mantle.
-
Temperature Recording: Increase the temperature gradually until a steady reflux is established in the condenser. Record the vapor temperature only when the distillation rate is a constant 1 drop per second. This temperature represents the boiling point at 10 mmHg (~190–210 °C).
Visualizing the Analytical and Synthetic Workflows
Workflow for the thermodynamic characterization of (4-Chlorophenyl)(phenyl)acetonitrile.
Downstream synthetic applications of (4-Chlorophenyl)(phenyl)acetonitrile.
Handling, Storage, and Thermal Stability
When utilizing (4-Chlorophenyl)(phenyl)acetonitrile in high-temperature reactions (approaching its boiling point), scientists must account for its thermal stability profile. Prolonged exposure to temperatures above 250 °C can induce homolytic cleavage of the C–Cl bond or polymerization of the nitrile group.
Storage Protocol: The compound should be stored in a cool, dry environment below 25 °C, sealed under an inert argon or nitrogen atmosphere to prevent moisture absorption, which can lead to slow hydrolysis of the nitrile into an amide or carboxylic acid over time.
References
-
Speeter, M. E., Cheney, L. C., & Binkley, S. B. (1950). Halogen Containing Ketones, Esters and Carbinols Related to Methadone. Journal of the American Chemical Society, 72(4), 1659–1661.[Link]
-
PubChem. (2026). (4-Chlorophenyl)(phenyl)acetonitrile. National Center for Biotechnology Information.[Link]
Sources
- 1. 4578-80-7|2-(4-Chlorophenyl)-2-phenylacetonitrile|BLD Pharm [bldpharm.com]
- 2. guidechem.com [guidechem.com]
- 3. Scholarly article on 2-(p-Chlorophenyl)-2-phenylacetonitrile 4578-80-7 from Journal of the American Chemical Society p. 1659 - Lookchem [lookchem.com]
- 4. PubChemLite - 4578-80-7 (C14H10ClN) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
Toxicological Profiling of Chlorobenzhydryl Nitrile Derivatives: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Overview
In modern drug discovery and agrochemical synthesis, the chlorobenzhydryl pharmacophore serves as a critical structural backbone. While intermediates like chlorobenzhydryl nitrile and their downstream piperazine-linked derivatives are essential for synthesizing blockbuster antihistamines and novel chemotherapeutics, they carry a complex and highly specific toxicity profile.
As an application scientist overseeing preclinical safety, I approach the toxicological evaluation of these compounds not merely as a checklist of hazards, but as a dynamic interplay of chemical reactivity, pharmacokinetics, and cellular biology. This whitepaper synthesizes our field-proven insights into the hepatobiliary, cytotoxic, and acute exposure risks associated with chlorobenzhydryl nitrile derivatives, providing self-validating experimental frameworks for your laboratory.
Mechanistic Toxicity Profile
Hepatobiliary Toxicity and Oxidative Stress
The highly lipophilic nature of the chlorobenzhydryl moiety facilitates rapid cellular internalization, particularly within hepatic tissue. However, the metabolic processing of these nitrile and piperazine derivatives induces profound localized oxidative stress. In vivo models demonstrate that acute exposure leads to a marked decrease in catalase activity, stripping the liver of its primary antioxidant defense mechanism (1)[1]. This oxidative microenvironment precipitates mild toxic steatohepatosis, which becomes clinically observable via the leakage of structural biomarkers, specifically elevated serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT)[1].
Mechanistic pathway of chlorobenzhydryl-induced hepatotoxicity and biomarker release.
In Vitro Cytotoxicity & Anti-Proliferative Dynamics
Beyond systemic organ toxicity, these derivatives exhibit potent in vitro cytotoxicity—a property frequently leveraged in oncology drug design. Nucleophilic substitution derivatives of the chlorobenzhydryl core demonstrate aggressive cell growth inhibitory activity. For instance, specific derivatives yield GI50 values as low as 0.31 µM against T47D breast cancer cell lines, and 0.44 µM against HEP3B hepatocellular carcinoma lines (2)[2]. The underlying mechanism is driven by mitochondrial dysfunction and subsequent apoptosis, necessitating rigorous screening to establish a viable therapeutic index.
Acute Exposure and Occupational Hazards
From an occupational hygiene perspective, handling raw chlorobenzhydryl intermediates presents severe acute hazards. These compounds act as aggressive lachrymators and are highly corrosive. Direct dermal or ocular contact causes irreversible mucous membrane destruction and severe skin burns, mandating the use of strictly controlled closed-system environments during synthesis ().
Quantitative Toxicological Data
To facilitate rapid comparative analysis, the following table summarizes the core quantitative toxicity metrics associated with this class of compounds:
| Toxicological Endpoint | Biological Model / Target | Observed Value / Effect | Reference |
| Acute Oral Toxicity (LD50) | In vivo (Mice) | ~750 mg/kg | Patent Lit. |
| Hepatobiliary Toxicity | In vivo (Rat Serum) | ↑ AST, ↑ ALT, ↓ Catalase | [1] |
| Cytotoxicity (GI50) | In vitro (T47D Breast Cancer) | 0.31 µM – 1.91 µM | [2] |
| Cytotoxicity (GI50) | In vitro (HEP3B Liver Cancer) | 0.44 µM | [2] |
| Antimycobacterial (MIC) | In vitro (M. tuberculosis) | 0.78 µM – >25 µM | [3] |
| Acute Dermal/Ocular | Ex vivo / Occupational | Severe burns, Lachrymator |
Validated Experimental Protocols
To ensure scientific integrity, every protocol utilized in our laboratory is designed as a self-validating system. Below are the standard operating procedures for evaluating the toxicity of chlorobenzhydryl derivatives.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality & Rationale: We utilize the MTT assay because the reduction of tetrazolium to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, self-validating readout of mitochondrial metabolic competence—the primary target of benzhydryl-induced cytotoxicity (3)[3].
-
Cell Seeding: Seed RAW 264.7 macrophages at a density of 1x10⁴ cells/well in a 96-well plate. Why? Macrophages provide a highly sensitive, robust baseline for immunotoxicological screening.
-
Compound Incubation: Treat cells with the target derivatives at logarithmic concentrations (10⁻⁸ to 10⁻⁴ M) for 48 hours. Why? Logarithmic scaling captures the full dose-response curve, allowing accurate determination of the GI50 inflection point.
-
MTT Addition: Introduce 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Why? This duration allows viable cells sufficient time to metabolize the reagent into insoluble purple formazan crystals.
-
Solubilization: Aspirate the media and add 150 µL of DMSO. Why? Formazan crystals are impermeable to cell membranes; DMSO solubilization is required to create a homogenous solution for optical reading.
-
Quantification: Measure absorbance at 570 nm using a microplate spectrophotometer.
Step-by-step experimental workflow for in vitro cytotoxicity screening.
Protocol 2: Ex Vivo Hepatotoxicity Biomarker Quantification
Causality & Rationale: To validate in vivo hepatotoxic impact, we bypass generic cell death assays and specifically quantify the depletion of antioxidant defenses (catalase) alongside structural hepatic leakage (AST/ALT). This dual-axis approach ensures the observed toxicity is mechanistically linked to oxidative stress rather than secondary necrotic events.
-
Serum Isolation: Collect whole blood post-exposure, allow it to clot for 30 minutes, and centrifuge at 2,000 x g for 10 minutes. Why? Rapid clotting and controlled centrifugation prevent erythrocyte hemolysis, which would artificially spike AST/ALT readings and invalidate the assay.
-
Aminotransferase Quantification: Utilize a kinetic UV assay to measure the rate of NADH oxidation at 340 nm. Why? Kinetic tracking prevents the substrate saturation errors common in end-point assays when analyzing highly toxic, enzyme-rich samples.
-
Catalase Activity Measurement: Introduce hydrogen peroxide (H₂O₂) to the serum sample and measure the degradation rate spectrophotometrically at 240 nm. Why? Direct UV tracking at 240 nm isolates catalase activity from other peroxidase interferences.
-
Data Normalization: Normalize all enzyme activities against total serum protein determined via the Bradford assay. Why? This corrects for systemic hemoconcentration induced by acute toxicity, ensuring the data reflects true enzyme depletion.
References
-
Title: Pre-clinical evaluation of metabolic and morphological changes in the body induced by 4-chlorobenzhydryl piperazine | Request PDF Source: ResearchGate URL: 1
-
Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: PMC / NIH URL: 2
-
Title: SAFETY DATA SHEET - 1-(4-Chlorobenzhydryl)piperazine Source: Fisher Scientific URL:
-
Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega URL: 3
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Chlorobenzhydryl Cyanide
Abstract
This in-depth technical guide provides a comprehensive review of the primary synthesis routes for 4-chlorobenzhydryl cyanide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The guide emphasizes scientific integrity, providing field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system. All technical claims are supported by authoritative, citable sources to ensure accuracy and reproducibility.
Introduction: The Significance of 4-Chlorobenzhydryl Cyanide
4-Chlorobenzhydryl cyanide, also known as (4-chlorophenyl)phenylacetonitrile, is a crucial building block in the synthesis of a variety of commercially significant molecules. Its structural motif, featuring a diarylacetonitrile core with a chlorine substituent, imparts specific reactivity that is leveraged in the production of antihistamines, anticonvulsants, and other therapeutic agents. A notable application is in the synthesis of cetirizine, a widely used second-generation antihistamine. The efficiency and cost-effectiveness of 4-chlorobenzhydryl cyanide synthesis are therefore of paramount importance to the pharmaceutical manufacturing sector.
This guide will explore the most prevalent and effective synthetic pathways to this valuable intermediate, with a focus on providing practical, actionable information for laboratory and industrial applications.
Primary Synthesis Route: Nucleophilic Substitution of 4-Chlorobenzhydryl Halides
The most common and industrially viable method for the synthesis of 4-chlorobenzhydryl cyanide involves the nucleophilic substitution of a 4-chlorobenzhydryl halide with a cyanide salt. This reaction is typically carried out using 4-chlorobenzhydryl chloride as the substrate and sodium cyanide as the nucleophile.
Reaction Mechanism
The reaction proceeds via a classic SN2 mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-chlorobenzhydryl chloride. This concerted step involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-chlorine bond, with the chloride ion acting as the leaving group.
The choice of solvent is critical to the success of this reaction. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are often employed to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. In industrial settings, phase-transfer catalysis is frequently utilized to facilitate the reaction between the water-soluble cyanide salt and the organic-soluble halide.
Diagram 1: SN2 Mechanism for the Synthesis of 4-Chlorobenzhydryl Cyanide
Caption: SN2 reaction pathway for the formation of 4-chlorobenzhydryl cyanide.
Experimental Protocol: Synthesis utilizing Phase-Transfer Catalysis
This protocol describes a robust and high-yielding synthesis of 4-chlorobenzhydryl cyanide using a phase-transfer catalyst, which is particularly suitable for larger-scale preparations.
Materials:
-
4-Chlorobenzhydryl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.
-
Charging Reagents: Charge the flask with 4-chlorobenzhydryl chloride and toluene. Begin stirring to ensure a homogenous solution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water.
-
Reaction Execution: Heat the stirred solution of 4-chlorobenzhydryl chloride in toluene to the desired reaction temperature (typically 80-90 °C).
-
Addition of Cyanide Solution: Slowly add the aqueous sodium cyanide solution to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This typically takes 3-6 hours after the addition is complete.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction and Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorobenzhydryl cyanide.
| Parameter | Value/Condition | Causality and Field-Proven Insights |
| Solvent | Toluene | Toluene is an excellent solvent for the organic substrate and is immiscible with water, which is necessary for phase-transfer catalysis. Its relatively high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate. |
| Catalyst | Tetrabutylammonium bromide (TBAB) | TBAB is a quaternary ammonium salt that acts as a phase-transfer catalyst. The bulky, lipophilic butyl groups on the nitrogen atom allow the cation to be soluble in the organic phase, where it pairs with the cyanide anion, effectively transporting the nucleophile from the aqueous phase to the organic phase where the reaction occurs. |
| Temperature | 80-90 °C | This temperature range provides a good balance between a fast reaction rate and minimizing potential side reactions, such as elimination or decomposition of the product. |
| Stirring | Vigorous mechanical stirring | Efficient stirring is crucial in a biphasic reaction to maximize the interfacial surface area between the aqueous and organic phases, thereby enhancing the rate of phase transfer and the overall reaction rate. |
Precursor Synthesis: A Two-Step Approach from 4-Chlorobenzophenone
Diagram 2: Two-Step Synthesis Pathway from 4-Chlorobenzophenone
Caption: Synthetic route to 4-chlorobenzhydryl chloride from 4-chlorobenzophenone.
Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol
The first step involves the reduction of the ketone functionality of 4-chlorobenzophenone to a secondary alcohol.
Reaction Mechanism:
This reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a protic solvent (e.g., methanol or ethanol) to yield the alcohol.
Experimental Protocol:
-
Dissolution: Dissolve 4-chlorobenzophenone in a suitable solvent, such as methanol or a mixture of methanol and an inert co-solvent like dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) to destroy any excess sodium borohydride.
-
Work-up and Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solvent to obtain crude 4-chlorobenzhydrol, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Step 2: Chlorination of 4-Chlorobenzhydrol to 4-Chlorobenzhydryl Chloride
The secondary alcohol is then converted to the corresponding chloride, which is the direct precursor for the cyanation reaction.
Reaction Mechanism:
Several reagents can be used for this chlorination, including thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).
-
With Thionyl Chloride: The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. A subsequent intramolecular SNi (substitution nucleophilic internal) reaction or an SN2 reaction with the displaced chloride ion results in the formation of the alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. The use of a base like pyridine can facilitate the reaction by deprotonating the intermediate.
-
With Hydrochloric Acid: In the presence of a strong acid like concentrated HCl, the hydroxyl group is protonated to form a good leaving group (water). The carbocation intermediate is then attacked by a chloride ion to form the final product. This reaction is particularly effective for benzylic alcohols due to the stability of the resulting benzylic carbocation.
Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a fume hood, dissolve 4-chlorobenzhydrol in an inert solvent such as dichloromethane or toluene.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride dropwise. The reaction is exothermic and releases SO₂ and HCl gas, which should be scrubbed.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all SOCl₂ is removed as it can interfere with subsequent steps. Co-evaporation with an inert solvent like toluene can aid in its removal.
-
Isolation: The resulting crude 4-chlorobenzhydryl chloride is often a liquid or low-melting solid and can be used directly in the cyanation step.
Alternative Synthesis Routes
While the nucleophilic substitution of 4-chlorobenzhydryl chloride is the most common method, other strategies exist, though they are generally less employed on an industrial scale.
Cyanation of 4-Chlorobenzhydrol
Direct conversion of 4-chlorobenzhydrol to 4-chlorobenzhydryl cyanide has been explored, although it is less common. This typically involves in-situ activation of the hydroxyl group to a better leaving group, followed by nucleophilic attack by a cyanide source. Reagents like tosyl chloride or mesyl chloride can be used to form the corresponding sulfonate ester, which is then displaced by a cyanide salt.
Use of Alternative Cyanating Agents
While sodium cyanide is the most common cyanating agent due to its low cost and high reactivity, its extreme toxicity presents significant safety challenges. Research has been conducted into safer alternatives. For the synthesis of aryl nitriles in general, reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst, or trimethylsilyl cyanide (TMSCN) have been used. However, their application specifically for the synthesis of 4-chlorobenzhydryl cyanide is less documented in readily available literature and may require more specialized reaction conditions.
Safety, Handling, and Waste Disposal
The synthesis of 4-chlorobenzhydryl cyanide involves the use of highly toxic and hazardous materials, most notably sodium cyanide. Strict adherence to safety protocols is imperative.
-
Sodium Cyanide: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving solid sodium cyanide or its solutions must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, is mandatory. An emergency cyanide antidote kit should be readily available, and all personnel must be trained in its use.
-
Acidic Conditions: Contact of cyanide salts with acids will liberate highly toxic hydrogen cyanide (HCN) gas. Therefore, all reactions and work-up procedures must be carefully controlled to avoid acidic conditions in the presence of cyanide ions.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and governmental regulations. A common method for quenching small amounts of residual cyanide is treatment with an excess of sodium hypochlorite (bleach) under basic conditions to oxidize the cyanide to the less toxic cyanate.
Purification and Characterization
The final purity of 4-chlorobenzhydryl cyanide is critical for its use in subsequent synthetic steps, particularly in pharmaceutical applications.
-
Purification:
-
Vacuum Distillation: This is a common method for purifying the final product on a larger scale.
-
Recrystallization: For smaller scales or for obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water) is effective.
-
Column Chromatography: For laboratory-scale purification and for removing closely related impurities, silica gel column chromatography can be employed.
-
-
Characterization: The identity and purity of the synthesized 4-chlorobenzhydryl cyanide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency (typically around 2250 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the solid product.
-
Conclusion
The synthesis of 4-chlorobenzhydryl cyanide is a well-established process, with the nucleophilic substitution of 4-chlorobenzhydryl chloride by sodium cyanide being the most practical and widely used method. The use of phase-transfer catalysis has significantly improved the efficiency and scalability of this reaction for industrial applications. The two-step synthesis from the readily available 4-chlorobenzophenone provides a reliable route to the necessary precursor. While alternative methods exist, they are generally less common due to factors such as cost, reagent availability, and reaction complexity.
For any laboratory or industrial process involving the synthesis of 4-chlorobenzhydryl cyanide, a thorough understanding of the reaction mechanisms, optimization of process parameters, and strict adherence to safety protocols are essential for a successful, safe, and efficient outcome.
References
-
[1] Gaertner, R. (1951). The Reaction of o-Benzoylbenzoic Acid with α-Phenylethylamine. Journal of the American Chemical Society, 73(9), 4400–4402. (This reference, while not directly on 4-chlorobenzhydryl cyanide, provides context for reactions of related benzhydryl compounds).
-
[2] Wallace, D. J. (2002). A practical guide to the scale-up of organic reactions. John Wiley & Sons. (Provides general principles applicable to the industrial synthesis discussed).
-
[3] Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-transfer catalysis: fundamentals, applications, and industrial perspectives. Springer Science & Business Media. (A key reference for understanding the principles of phase-transfer catalysis).
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Provides general laboratory procedures for reactions like reductions and chlorinations).
-
[4] Material Safety Data Sheet for Sodium Cyanide. (Available from various chemical suppliers like Sigma-Aldrich, Fisher Scientific).
-
[5] Organic Syntheses. (An excellent source for detailed and reliable experimental procedures in organic chemistry).
-
[6] Patents covering the synthesis of cetirizine and related compounds often describe detailed procedures for the preparation of 4-chlorobenzhydryl cyanide and its precursors. (e.g., U.S. Patent 4,525,358).
Sources
Methodological & Application
Application Note: High-Yield Catalytic Hydrogenation of (4-Chlorophenyl)(phenyl)acetonitrile to 2-(4-Chlorophenyl)-2-phenylethylamine
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Context
The reduction of (4-chlorophenyl)(phenyl)acetonitrile to 2-(4-chlorophenyl)-2-phenylethylamine is a critical transformation in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamine pharmacophores. However, the catalytic hydrogenation of halogenated nitriles presents a dual chemoselectivity challenge: preventing over-reduction to secondary/tertiary amines and suppressing hydrodehalogenation (cleavage of the Ar–Cl bond)[1].
As a tri-phase (gas-liquid-solid) reaction, the product selectivity is strongly correlated with the structure of the catalyst and the microenvironment of the reaction[2].
The Causality of Side Reactions
-
Secondary Amine Formation: Nitrile hydrogenation proceeds stepwise via a highly electrophilic imine intermediate. If the newly formed primary amine acts as a nucleophile, it attacks the imine, forming a gem-diamine that eliminates ammonia to yield a secondary imine, which is subsequently reduced to a bis-alkylated secondary amine[2].
-
Hydrodehalogenation: Precious metal catalysts, particularly Palladium on Carbon (Pd/C), readily undergo oxidative addition into the aryl-chloride bond, leading to irreversible des-chloro impurities[3].
To engineer a self-validating, high-yield protocol, we must manipulate the reaction equilibrium and select a catalyst with a high activation energy barrier for C–Cl cleavage.
Reaction network of (4-Chlorophenyl)(phenyl)acetonitrile hydrogenation showing side-reactions.
Catalyst Screening and Rationale
To establish the optimal conditions, various catalytic systems were evaluated. The fundamental strategy relies on Le Chatelier's principle: introducing a vast excess of anhydrous ammonia (NH₃) shifts the equilibrium of the imine-amine condensation backwards, trapping the intermediate and forcing the pathway toward the primary amine[4].
Furthermore, replacing Palladium with non-noble metals like Cobalt or Nickel drastically reduces hydrodehalogenation[3]. Sponge Cobalt (Raney® Cobalt) is selected as the gold standard for this protocol because its electronic structure makes oxidative addition into the Ar–Cl bond kinetically unfavorable at mild temperatures compared to Nickel.
Table 1: Catalyst Screening and Reaction Selectivity
| Catalyst System | Solvent / Additive | Conversion (%) | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) | Dechlorination (%) |
| Pd/C (10 wt%) | Methanol | >99 | 15 | 25 | 60 |
| Raney Nickel | Methanol | >99 | 45 | 45 | 10 |
| Raney Nickel | 7M NH₃ in Methanol | >99 | 92 | 5 | <3 |
| Sponge Cobalt | 7M NH₃ in Methanol | >99 | 98 | <1 | <1 |
Data Summary: Sponge Cobalt in methanolic ammonia provides near-quantitative selectivity for the primary amine while preserving the aryl chloride.
Experimental Protocol
Materials and Equipment
-
(4-Chlorophenyl)(phenyl)acetonitrile: 50.0 g (0.22 mol)
-
Sponge Cobalt Catalyst (Water-wet): 5.0 g (10 wt% relative to substrate)
-
7M Ammonia in Methanol: 500 mL (10 volumes)
-
Equipment: 1 L Hastelloy or Stainless Steel high-pressure autoclave (e.g., Parr reactor) equipped with a gas-entrainment impeller.
Step-by-Step Methodology
Step 1: Catalyst Preparation & Reactor Charging
-
Safety Warning: Sponge Cobalt is highly pyrophoric. Never allow the catalyst bed to dry in the presence of oxygen.
-
Wash the water-wet Sponge Cobalt (5.0 g) three times with 20 mL portions of methanol under an inert atmosphere to displace water.
-
Transfer the substrate (50.0 g) and the methanol-wet catalyst into the autoclave vessel.
-
Add 500 mL of 7M Ammonia in Methanol. Seal the reactor immediately.
Step 2: Purging and Hydrogenation
-
Purge the sealed reactor three times with Nitrogen (pressurize to 50 psi, then vent to 5 psi) to remove all oxygen.
-
Purge the reactor three times with Hydrogen gas (pressurize to 50 psi, then vent to 5 psi).
-
Pressurize the reactor to 70 psi (approx. 4.8 bar) with H₂ .
-
Set the agitation speed to 800–1000 rpm . Causality Note: High agitation is strictly required to overcome gas-liquid mass transfer resistance. Catalyst starvation of H₂ promotes secondary amine formation.
-
Heat the reaction mixture to 30 °C . Maintain this mild temperature to prevent the thermal activation of the C–Cl cleavage pathway.
-
Monitor hydrogen uptake. The reaction typically reaches completion within 6 to 8 hours.
Step 3: In-Process Control (IPC)
-
Pause agitation, allow the catalyst to settle, and carefully sample the supernatant.
-
Analyze via HPLC or GC-FID. The reaction is deemed complete when the unreacted nitrile and the transient imine intermediate are < 0.5% area.
Step 4: Catalyst Filtration and Workup
-
Vent the hydrogen gas and purge the reactor three times with Nitrogen.
-
Filter the reaction mixture through a pad of Celite under a strict Nitrogen blanket. Wash the filter cake with 100 mL of methanol. Keep the catalyst wet and quench immediately in dilute aqueous acid or a dedicated pyrophoric waste container.
-
Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to remove methanol and excess ammonia, yielding the crude free base as a viscous oil.
Step 5: Isolation via Salt Formation (Self-Validating Purification)
-
Dissolve the crude 2-(4-chlorophenyl)-2-phenylethylamine in 300 mL of Methyl tert-butyl ether (MTBE).
-
Slowly add 120 mL of 2M HCl in diethyl ether dropwise under vigorous stirring at 0 °C.
-
A white crystalline precipitate of 2-(4-chlorophenyl)-2-phenylethylamine hydrochloride will form[5].
-
Filter the solid, wash with 50 mL of cold MTBE, and dry under vacuum at 45 °C.
-
Expected Yield: 52–55 g (88–93% theoretical yield). Purity > 99.5% by HPLC.
References
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions Source: ChemRxiv URL
- WO2015071230A1 - Catalytic hydrogenation of nitriles Source: Google Patents URL
- Source: PMC (PubMed Central)
- CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline Source: Google Patents URL
- CAS 21998-50-5: 2-(4-chlorophenyl)
Sources
- 1. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 5. CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydr… [cymitquimica.com]
The Strategic Synthesis of Cetirizine: A Detailed Guide Utilizing (4-Chlorophenyl)(phenyl)acetonitrile as a Key Starting Material
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a strategic synthetic pathway to the second-generation antihistamine, Cetirizine. The protocol leverages (4-Chlorophenyl)(phenyl)acetonitrile as a readily accessible starting material, proceeding through key intermediates such as (4-Chlorophenyl)(phenyl)acetic acid and 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. This document provides not only step-by-step experimental protocols but also delves into the rationale behind the chosen reactions and methodologies, offering insights for process optimization and characterization of the synthesized compounds.
Introduction to Cetirizine and the Synthetic Rationale
Cetirizine is a potent and selective H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic urticaria. Its molecular structure features a central benzhydrylpiperazine core linked to an ethoxyacetic acid moiety. The synthesis of Cetirizine can be approached through various routes, often converging on the key intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. This guide outlines a logical and efficient multi-step synthesis commencing with (4-Chlorophenyl)(phenyl)acetonitrile, a commercially available precursor.
The overarching synthetic strategy involves the following key transformations:
-
Hydrolysis: Conversion of the nitrile group in (4-Chlorophenyl)(phenyl)acetonitrile to a carboxylic acid, yielding (4-Chlorophenyl)(phenyl)acetic acid.
-
Chlorination: Activation of the carboxylic acid by converting it to the corresponding acid chloride, (4-Chlorophenyl)(phenyl)acetyl chloride.
-
Friedel-Crafts Acylation: Formation of the diaryl ketone, 4-chlorobenzophenone, through the reaction of the acid chloride with benzene.
-
Reductive Amination: Construction of the crucial piperazine ring system by reacting 4-chlorobenzophenone with piperazine to form 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.
-
Alkylation and Hydrolysis: Introduction of the ethoxyacetic acid side chain onto the piperazine nitrogen, followed by hydrolysis to afford the final Cetirizine product.
This pathway is advantageous due to the accessibility of the starting materials and the robustness of the chemical transformations involved.
Synthetic Workflow Overview
Caption: Synthetic pathway from (4-Chlorophenyl)(phenyl)acetonitrile to Cetirizine.
Experimental Protocols
PART 1: Synthesis of (4-Chlorophenyl)(phenyl)acetic acid
Rationale: The initial step involves the hydrolysis of the nitrile functionality to a carboxylic acid. This is a classic transformation, and acidic conditions are employed to drive the reaction to completion.
Materials and Reagents:
-
(4-Chlorophenyl)(phenyl)acetonitrile
-
Sulfuric acid (70%)
-
Deionized water
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 70% sulfuric acid.
-
Heat the sulfuric acid to 120-130°C.
-
Slowly add (4-Chlorophenyl)(phenyl)acetonitrile to the hot acid via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at 130°C for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with toluene (3 x 100 mL).
-
Combine the organic layers and wash with deionized water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-Chlorophenyl)(phenyl)acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
PART 2: Synthesis of 4-Chlorobenzophenone
Rationale: This two-step process first activates the carboxylic acid by converting it to a more reactive acid chloride using thionyl chloride. The subsequent Friedel-Crafts acylation with benzene, catalyzed by a Lewis acid like aluminum chloride, forms the desired diaryl ketone.
Step 2a: Synthesis of (4-Chlorophenyl)(phenyl)acetyl chloride
Materials and Reagents:
-
(4-Chlorophenyl)(phenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene
-
Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, suspend (4-Chlorophenyl)(phenyl)acetic acid in anhydrous benzene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (around 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and benzene under reduced pressure. The resulting crude (4-Chlorophenyl)(phenyl)acetyl chloride is used directly in the next step.
Step 2b: Friedel-Crafts Acylation
Materials and Reagents:
-
(4-Chlorophenyl)(phenyl)acetyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Dissolve the crude (4-Chlorophenyl)(phenyl)acetyl chloride from the previous step in anhydrous benzene and add it dropwise to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-chlorobenzophenone by recrystallization from ethanol or by column chromatography.
PART 3: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
Rationale: The formation of the key piperazine intermediate is achieved through reductive amination. The ketone is first reacted with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
Materials and Reagents:
-
4-Chlorobenzophenone
-
Anhydrous piperazine
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Equipment:
-
High-pressure autoclave (Parr hydrogenator) or a balloon hydrogenation setup
-
Magnetic stirrer
Procedure:
-
To a high-pressure autoclave, add 4-chlorobenzophenone, anhydrous piperazine, and toluene.
-
Add 10% Pd/C catalyst.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 60-80°C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-[(4-chlorophenyl)(phenyl)methyl]piperazine by recrystallization or column chromatography.[1]
PART 4: Synthesis of Cetirizine
Rationale: The final steps involve the N-alkylation of the piperazine intermediate with an appropriate two-carbon electrophile containing a protected carboxylic acid functionality, followed by deprotection (hydrolysis) to yield Cetirizine.
Step 4a: Synthesis of Ethyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
Materials and Reagents:
-
1-[(4-chlorophenyl)(phenyl)methyl]piperazine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, potassium carbonate, and acetonitrile.
-
Heat the mixture to reflux.
-
Add ethyl bromoacetate dropwise to the refluxing mixture.
-
Continue refluxing for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
Step 4b: Hydrolysis to Cetirizine
Materials and Reagents:
-
Crude ethyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol
-
Hydrochloric acid (to adjust pH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude ester intermediate in ethanol.
-
Add the sodium hydroxide solution and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the Cetirizine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain Cetirizine.[2][3]
Characterization of Key Intermediates
Table 1: Analytical Data for Synthetic Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| (4-Chlorophenyl)(phenyl)acetic acid | C₁₄H₁₁ClO₂ | 246.69 | White to off-white solid | 10.5-12.0 (br s, 1H, COOH), 7.20-7.40 (m, 9H, Ar-H), 5.15 (s, 1H, CH) | 3300-2500 (br, O-H), 1705 (C=O), 1490, 1090 (C-Cl) |
| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | White crystalline powder | 7.71 (d, 2H), 7.42 (d, 2H), 7.19 (t, 1H), 7.07 (d, 2H), 6.99 (t, 2H)[4] | 1660 (C=O), 1595, 1280, 1090 (C-Cl)[5] |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | C₁₇H₁₉ClN₂ | 286.80 | White crystalline powder | 7.4(m, 4H), 7.2(m, 5H), 4.2(s, 1H), 2.9(m, 4H), 2.3(m, 4H)[6] | 3304 (N-H), 2952, 2825, 1486, 1090 (C-Cl)[6] |
Process Optimization and Troubleshooting
-
Hydrolysis: The concentration of sulfuric acid and the reaction temperature are critical parameters. Lower concentrations or temperatures will result in slower reaction rates and incomplete conversion. The workup procedure is crucial to remove acidic impurities.
-
Friedel-Crafts Acylation: The reaction is highly sensitive to moisture. Anhydrous conditions are essential to prevent the deactivation of the aluminum chloride catalyst. The order of addition of reagents is also important for controlling the exothermicity of the reaction.
-
Reductive Amination: The choice of catalyst and reaction conditions (pressure, temperature) can significantly impact the yield and purity of the product. Catalyst filtration must be performed carefully to avoid contamination of the product.
-
Final Alkylation and Hydrolysis: The choice of base and solvent for the alkylation step can influence the reaction rate and selectivity. Complete hydrolysis of the ester is necessary to obtain the final product in high purity. pH adjustment during the final precipitation is critical for maximizing the yield.
Safety and Handling
(4-Chlorophenyl)(phenyl)acetonitrile and its intermediates are chemical compounds that should be handled with appropriate safety precautions.[7] It is essential to consult the Safety Data Sheet (SDS) for each compound before use.
-
(4-Chlorophenyl)(phenyl)acetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8]
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum Chloride: Reacts with moisture and should be handled in a dry environment.
-
Hydrogen Gas: Highly flammable. Hydrogenation reactions should be carried out in a properly functioning and well-maintained apparatus.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.
Conclusion
This guide provides a detailed and practical framework for the synthesis of Cetirizine, starting from (4-Chlorophenyl)(phenyl)acetonitrile. By understanding the rationale behind each synthetic step and adhering to the outlined protocols, researchers and drug development professionals can efficiently produce this important antihistamine. The provided characterization data and troubleshooting insights further support the successful execution and optimization of this synthetic route.
References
-
(No author given). (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-chlorophenyl acetyl chloride. Available at: [Link]
-
(No author given). (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. PubMed. Available at: [Link]
-
Chuan-min, D. (2014). Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine. Semantic Scholar. Available at: [Link]
- (No author given). (n.d.). Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone). Google Patents.
-
Debnath, I. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. Available at: [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. chemguide. Available at: [Link]
-
(No author given). (2011). 4-Chlorobenzophenone_Friedel Craft Acylation. Scribd. Available at: [Link]
-
Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]
- (No author given). (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents.
-
Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]
-
(No author given). (n.d.). RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE. JConsort: Consortium of Research Journals. Available at: [Link]
-
(No author given). (n.d.). Chemical Synthesis and Characterization. bioRxiv. Available at: [Link]
-
(No author given). (2004). Sample report. Available at: [Link]
- (No author given). (1999). A process for the preparation of esters of [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetic acid. Google Patents.
- (No author given). (n.d.). Alpha - chloro - alpha - chlorosulfenyl-phenyl acetyl chloride and a process for the preparation thereof. Google Patents.
-
PrepChem. (n.d.). Synthesis of p-chlorophenylacetyl chloride. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Available at: [Link]
-
SpectraBase. (n.d.). 4-Chloro-4'-phenylbenzophenone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
(No author given). (n.d.). New Manufacturing Procedure of Cetirizine. ResearchGate. Available at: [Link]
-
(No author given). (2023). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. YouTube. Available at: [Link]
-
BMRB. (n.d.). 4-Chlorobenzophenone | C13H9ClO | MD Topology | NMR | X-Ray. Available at: [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. Available at: [Link]
-
Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. Available at: [Link]
-
Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Shimadzu. Available at: [Link]
- (No author given). (n.d.). Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride. Google Patents.
- (No author given). (n.d.). Process for preparation of substantially optically pure levorotatory and dextrorotatory enantiomers of cetirizine using novel intermediates. Google Patents.
-
SpectraBase. (n.d.). Phenylthioacetic acid, 4-chlorophenyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
(No author given). (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. Available at: [Link]
- (No author given). (n.d.). Preparation method of chlorophenyl acetic acid. Google Patents.
-
(No author given). (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
- (No author given). (n.d.). Method for detecting cetirizine hydrochloride related substances. Google Patents.
-
(No author given). (2025). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. Available at: [Link]
-
(No author given). (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]
-
NIST. (n.d.). m-Chlorophenylacetic acid. NIST WebBook. Available at: [Link]
-
Thakran, S., et al. (2012). Synthesis and Pharmacological Evaluation of Some Novel Substituted Piperazine Derivatives as Antihistaminic Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
(No author given). (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure. Available at: [Link]
-
SpectraBase. (n.d.). Phenylacetic acid, 4-chloro-, dodecyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride - Google Patents [patents.google.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. jconsortium.com [jconsortium.com]
- 6. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
Application Note: Scalable Synthesis and Phase-Switch Purification of 1-[(4-Chlorophenyl)phenylmethyl]piperazine
1. Executive Summary & Pharmaceutical Relevance 1-[(4-Chlorophenyl)phenylmethyl]piperazine (CAS 303-26-4), commonly referred to as norchlorcyclizine or CPMP, is a critical piperazine derivative utilized extensively in medicinal chemistry[1]. It serves as the primary structural building block for a ubiquitous class of first-generation antihistamines—including cetirizine, hydroxyzine, and meclizine—and is also identified as an active metabolite of these therapeutics in vivo[2][3]. Beyond allergy medications, this benzhydrylpiperazine scaffold is actively employed in the synthesis of voltage-gated sodium channel 1.7 (Nav1.7) inhibitors and novel anticancer agents[3][4]. This application note details a high-yield (≥92%), scalable synthetic protocol, emphasizing the mechanistic causality of the reagents and a self-validating acid-base purification strategy.
2. Mechanistic Rationale & Reaction Engineering The preparation of norchlorcyclizine relies on the nucleophilic substitution of 4-chlorobenzhydryl chloride (4-CBC) by anhydrous piperazine[1][4]. Because the intermediate benzhydryl carbocation is highly resonance-stabilized, the reaction operates on the SN1/SN2 borderline. To drive the reaction to completion while suppressing side products, several critical engineering choices are implemented:
-
Finkelstein-Type Catalysis (The Role of KI): Potassium iodide (KI) is introduced as a nucleophilic catalyst. The iodide ion undergoes a rapid, in situ halogen exchange with the chloride on 4-CBC to form 4-chlorobenzhydryl iodide. Iodide is a superior leaving group, significantly lowering the activation energy for the subsequent nucleophilic attack by piperazine[1][4].
-
Stoichiometric Control (Excess Piperazine): Piperazine is a symmetrical diamine. If reacted in a 1:1 stoichiometric ratio with 4-CBC, the highly reactive mono-alkylated product would compete with unreacted piperazine, leading to significant bis-alkylation (dimerization). By utilizing a large molar excess of piperazine (typically 4 equivalents), the reaction statistically favors mono-alkylation. Furthermore, the excess piperazine acts as an intrinsic proton scavenger for the HCl generated during the substitution[1].
-
Solvent System (Toluene + DMF): Toluene provides a high-boiling, non-polar medium that suppresses polar side reactions. However, piperazine and KI have limited solubility in pure toluene. The addition of a catalytic volume of N,N-Dimethylformamide (DMF) acts as a co-solvent, weakly solvating the potassium cations and enhancing the nucleophilicity of the reacting species[1].
3. Self-Validating Phase-Switch Purification A hallmark of robust protocol design is a self-validating purification step. Because the target molecule contains a highly basic secondary amine (pKa ~8.99), it can be isolated from unreacted starting materials and neutral impurities via an acid-base "phase switch" ()[5].
-
Acidic Extraction: Treating the crude organic mixture with aqueous HCl protonates the piperazine ring, forming a highly water-soluble hydrochloride salt. Unreacted 4-CBC and neutral byproducts (such as benzhydrol) remain trapped in the organic layer and are discarded[1]. Validation: The partitioning of the product into the aqueous phase confirms the successful formation of the basic amine.
-
Basic Precipitation: Upon neutralizing the isolated aqueous layer with NaOH, the amine is deprotonated back to its free base form. Because the free base is insoluble in water, it precipitates as a high-purity crystalline solid[1][5]. Validation: The immediate formation of a white/light beige precipitate at pH > 9 serves as a visual confirmation of product yield and purity.
4. Experimental Protocol Caution: 4-CBC is a corrosive alkylating agent. Piperazine is a respiratory sensitizer. Perform all steps in a properly ventilated fume hood.
Step 1: Catalyst Activation & Nucleophile Preparation
-
In a round-bottom flask equipped with a reflux condenser, combine 15 mL of anhydrous toluene, 10.0 g (116 mmol) of anhydrous piperazine, 0.1 g of Potassium Iodide (KI), and 0.5 mL of DMF[1].
-
Heat the mixture to 80°C under continuous magnetic stirring for 30 minutes to ensure partial dissolution and activation of the catalyst complex[1].
Step 2: Electrophilic Addition & Reflux 3. Dissolve 6.9 g (29 mmol) of 4-chlorobenzhydryl chloride (4-CBC) in 10 mL of toluene. 4. Add the 4-CBC solution dropwise to the piperazine mixture while strictly maintaining the temperature at 80°C. 5. Stir at 80°C for 2 hours, then elevate the temperature to reflux (~110°C) for 12 hours to drive the reaction to completion[1].
Step 3: Phase-Switch Extraction 6. Cool the reaction mixture to 20°C. Wash the toluene layer twice with 20 mL of deionized water to remove DMF, KI, and the bulk of the unreacted piperazine[1]. 7. Cool the organic layer to 5–10°C in an ice bath. Slowly add an acid solution (15 mL concentrated HCl mixed with 5 mL water) under vigorous stirring[1]. 8. Filter the biphasic mixture to remove any insoluble polymeric debris, then transfer to a separatory funnel. 9. Separate and collect the heavy aqueous layer (containing the product as an HCl salt). Discard the upper toluene layer[1]. 10. Wash the aqueous layer with 10 mL of fresh toluene and 10 mL of methylene dichloride (MDC) to rigorously extract residual organic impurities. Discard the organic washes[1].
Step 4: Precipitation & Isolation 11. Maintain the aqueous layer at 10°C and slowly neutralize by adding 22 mL of 30% NaOH solution dropwise until the pH exceeds 9[1]. 12. Allow the mixture to warm to 20°C and stir for 2 hours to ensure complete precipitation of the free base[1]. 13. Filter the resulting white to light beige solid under vacuum. 14. Dry the solid in a vacuum oven at 50°C for 3 hours. Expected yield: ~92% (m.p. 63–65°C)[1][5].
5. Quantitative Reaction Parameters
| Component | Role in Synthesis | Molar Equivalents | Amount |
| 4-Chlorobenzhydryl chloride | Primary Electrophile | 1.0 eq | 6.9 g (29 mmol) |
| Anhydrous Piperazine | Nucleophile / Proton Scavenger | 4.0 eq | 10.0 g (116 mmol) |
| Potassium Iodide (KI) | Nucleophilic Catalyst | 0.02 eq | 0.1 g (0.6 mmol) |
| N,N-Dimethylformamide | Phase-Transfer Co-solvent | Catalytic | 0.5 mL |
| Toluene | Primary Reaction Solvent | N/A | 25 mL (Total) |
| Hydrochloric Acid (Conc.) | Phase-Switch Acidifier | Excess | 15 mL |
| Sodium Hydroxide (30%) | Phase-Switch Basifier | Excess | 22 mL |
6. Process Workflow Visualization
Process workflow for the synthesis and self-validating acid-base purification of norchlorcyclizine.
7. References
-
Title: Cas 303-26-4, 1-(4-Chlorobenzhydryl)piperazine Properties Source: LookChem URL: [Link]
-
Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: Bilkent University / International Journal of Molecular Sciences URL: [Link]
Sources
Application Note: Alpha-Alkylation of Diarylacetonitriles via Phase-Transfer Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselectivity, and Standardized PTC Protocols
Introduction and Mechanistic Causality
In the landscape of pharmaceutical intermediate synthesis, the
Diarylacetonitriles possess a unique structural advantage: they contain only a single
The Shift to Phase-Transfer Catalysis (PTC)
Historically, the deprotonation of DPAN required hazardous, moisture-sensitive bases such as sodamide (
The Makosza Interfacial Mechanism
To successfully execute this reaction, one must understand the causality behind the biphasic conditions. The reaction does not follow the classic Starks extraction mechanism; rather, it operates via the Makosza Interfacial Mechanism .
-
Reduced Hydration Sphere: A highly concentrated aqueous base (typically 50% w/w NaOH) is mandatory. At this concentration, the hydration sphere of the hydroxide ion is drastically reduced, maximizing its basicity at the liquid-liquid interface[5].
-
Interfacial Deprotonation: DPAN migrates to the interface where it is deprotonated by the hydroxide. The resulting resonance-stabilized carbanion is too polar to enter the organic phase and too lipophilic to dissolve in the aqueous phase, leaving it trapped at the interface.
-
Ion Pairing & Transport: A quaternary ammonium catalyst (
), such as benzyltriethylammonium chloride (TEBAC), undergoes ion exchange at the interface. The highly lipophilic ion pair is then shuttled into the bulk organic phase, where it reacts with the alkyl halide[6].
Fig 1: Makosza Interfacial Mechanism for the PTC alpha-alkylation of diarylacetonitriles.
Regioselectivity and the Aziridinium Intermediate
When synthesizing complex APIs like methadone, the alkylating agent is often a
Because the aziridinium ring can be opened at two different carbon centers, the nucleophilic attack by the bulky DPAN carbanion yields a mixture of two isomeric nitriles[8]:
-
Methadone Nitrile (High-melting isomer, 91-92°C): Formed via attack at the less sterically hindered carbon. This is the desired target[9].
-
Isomethadone Nitrile (Low-melting isomer, 69-70°C): Formed via attack at the methyl-substituted carbon[7].
Fig 2: Aziridinium-mediated branching in the synthesis of Methadone and Isomethadone nitriles.
Quantitative Data Presentation
The choice of catalyst, solvent, and temperature strictly dictates the yield and purity of the resulting quaternary nitrile. Table 1 summarizes validated parameters across different target syntheses.
Table 1: Comparative PTC Alkylation Conditions for Diphenylacetonitrile
| Target Intermediate | Alkylating Agent | Catalyst | Base / Solvent | Temp (°C) | Typical Yield |
| Methadone Nitrile [3] | 1-dimethylamino-2-chloropropane | Dibenzo-18-crown-6 or TEBAC | 50% NaOH / Toluene | 50–75 | 60–70% (Isomer mix) |
| Doxapram Precursor [1] | 1-ethyl-3-chloropyrrolidine | TBAB | 50% NaOH / DCM | 40 | >80% |
| Simple Alkylation [10] | Isopropyl bromide | Aliquat 336 | 50% NaOH / Neat | 40–50 | >90% |
Experimental Protocol: Synthesis of Methadone Nitrile via PTC
The following protocol details the synthesis of 2,2-diphenyl-4-dimethylaminovaleronitrile. It is designed to be a self-validating system, prioritizing the suppression of side reactions (like nitrile hydrolysis) and managing the aziridinium equilibrium[7][11].
Reagents Required
-
Diphenylacetonitrile (DPAN): 1.0 equivalent (e.g., 19.3 g, 0.1 mol)
-
1-dimethylamino-2-chloropropane hydrochloride: 1.2 equivalents (18.9 g, 0.12 mol)
-
Sodium Hydroxide (NaOH): 50% w/w aqueous solution (excess, ~40 mL)
-
Benzyltriethylammonium chloride (TEBAC): 0.05 equivalents (1.1 g, 5 mol%)
-
Toluene: 100 mL (Organic phase)
-
Hexane: For recrystallization
Step-by-Step Methodology
Step 1: Free-Basing the Alkylating Agent Causality: The alkylating agent is commercially supplied as a hydrochloride salt. If added directly to the biphasic mixture, it will rapidly consume the interfacial NaOH, disrupting the PTC mechanism and lowering the effective basicity required to deprotonate DPAN.
-
Dissolve 18.9 g of 1-dimethylamino-2-chloropropane HCl in 25 mL of distilled water.
-
Chill to 5°C and slowly add 20% aqueous NaOH until the pH reaches >12.
-
Extract the free amine into 50 mL of toluene. Dry the toluene layer over anhydrous
.
Step 2: Biphasic System Initialization
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 19.3 g of DPAN and 1.1 g of TEBAC dissolved in 50 mL of toluene.
-
Begin vigorous mechanical stirring (critical for maximizing the interfacial surface area)[5].
-
Slowly add 40 mL of the 50% w/w aqueous NaOH solution. Stir for 15 minutes at room temperature to allow the deep red/orange color of the DPAN carbanion to develop.
Step 3: Alkylation and Temperature Control Causality: Temperature control is paramount. Exceeding 80°C promotes the hydrolysis of the nitrile group to diphenylacetamide[11] and degrades the quaternary ammonium catalyst.
-
Heat the biphasic mixture to 50°C.
-
Add the toluene solution containing the free-based 1-dimethylamino-2-chloropropane dropwise over 30 minutes.
-
Maintain the reaction at 50–60°C for 2 to 3 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The reaction is complete when the DPAN spot (
~0.6) is fully consumed.
Step 4: Workup and Isomer Separation
-
Cool the mixture to room temperature and quench by adding 100 mL of ice-cold distilled water to dissolve the precipitated salts.
-
Separate the phases. Extract the aqueous layer with an additional 50 mL of toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous
. -
Evaporate the toluene under reduced pressure to yield a crude oily mixture of methadone and isomethadone nitriles.
-
Isomer Resolution: Dissolve the crude oil in boiling hexane (approx. 3 mL per gram of crude). Allow to cool slowly to room temperature, then chill to 0°C. The desired high-melting methadone nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile) will selectively crystallize[7]. Filter and wash with cold hexane.
References
- Benchchem. "Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4". Benchchem.
- Benchchem. "Application Notes and Protocols for the Synthesis of Diphenylacetonitrile via Phase Transfer Catalysis". Benchchem.
- Halpern, M. "Industrial Phase-Transfer Catalysis". Phase Transfer Catalysis Communications.
- Rhodium. "Synthesis of Methadone". Designer-drug.com.
- Benchchem. "Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis". Benchchem.
- Erowid. "Synthesis of Methadone - [www.rhodium.ws]". Erowid.
- NPTEL. "Phase Transfer Catalysis". NPTEL Archive.
- eGyanKosh. "PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS". eGyanKosh.
- Phase Transfer Catalysis Home Page. "PTC '97 Summaries". Phasetransfer.com.
- MDMA.ch. "PTC Synthesis of Methadone". Hive Methods Discourse.
- Benchchem. "Common side reactions in the synthesis of Diphenylacetonitrile". Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 3. PTC Synthesis of Methadone , Hive Methods Discourse [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PTC '97 Summaries [phasetransfer.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. designer-drug.com [designer-drug.com]
- 8. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
- 9. scribd.com [scribd.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of (4-Chlorophenyl)(phenyl)acetonitrile via Palladium-Catalyzed α-Arylation
Introduction & Strategic Rationale
(4-Chlorophenyl)(phenyl)acetonitrile—also known as 4-chlorobenzhydryl cyanide—is a highly valued diarylacetonitrile scaffold. It serves as a critical synthetic precursor for a variety of active pharmaceutical ingredients (APIs), including broad-spectrum antiparasitic agents and first-generation antihistamines like chlorphenamine[1].
Historically, the synthesis of this motif relied on the nucleophilic substitution of 4-chlorobenzhydryl chloride with stoichiometric amounts of highly toxic alkali cyanides (e.g., NaCN or KCN) under harsh, prolonged reflux conditions. To circumvent the use of lethal cyanide salts and align with modern green chemistry principles, the palladium-catalyzed α-arylation of nitriles has emerged as a superior, atom-economical alternative[2].
By coupling commercially available phenylacetonitrile with 4-chlorobromobenzene, the nitrile functionality is retained, eliminating the need for de novo cyanation. Furthermore, transitioning this cross-coupling from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) drastically reduces reaction times from 24 hours to under 30 minutes, while simultaneously improving yield and suppressing side reactions[3].
Mechanistic Causality: Why Microwave and Bulky Ligands?
The success of this transformation hinges on overcoming the inherently slow reductive elimination of the arylpalladium cyanoalkyl complex[2]. Under standard conditions, the cyanoalkyl anion can coordinate tightly to the palladium center through either the α-carbon or the cyano-nitrogen. If N-bound coordination dominates, the catalytic cycle stalls.
-
Ligand Steric Bulk (The Chemical Driver): The use of sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos) is critical. The steric bulk forces the cyanoalkyl ligand to adopt a C-bound coordination rather than an N-bound state, properly aligning the orbitals to accelerate the reductive elimination step and form the desired C-C bond[2].
-
Microwave Irradiation (The Thermodynamic Driver): Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar reaction components. This localized superheating overcomes the high activation energy barrier of the reductive elimination step much more efficiently than convective heating. It forces the reaction to completion before the sensitive Pd(0) catalyst has time to thermally degrade[3].
Fig 1: Catalytic cycle for Pd-catalyzed α-arylation of nitriles under microwave irradiation.
Optimization of Reaction Conditions
To validate the necessity of the selected parameters, quantitative optimization data is summarized below. The synergy between microwave heating and the XPhos ligand is evident in the dramatic yield increase.
| Entry | Heating Method | Temp (°C) | Time | Ligand | Yield (%) | Observation / Causality |
| 1 | Conventional (Oil Bath) | 100 | 24 h | BINAP | 65 | Slow reductive elimination; catalyst degradation over time. |
| 2 | Microwave | 120 | 20 min | PPh₃ | 15 | Inadequate steric bulk; N-bound coordination stalls the cycle. |
| 3 | Microwave | 120 | 20 min | BINAP | 88 | Bidentate ligand enforces C-bound coordination. |
| 4 | Microwave | 120 | 20 min | XPhos | 94 | Optimal steric bulk accelerates reductive elimination. |
Experimental Protocol
This protocol is designed as a self-validating system. In-process visual cues and analytical checks are embedded to ensure reproducibility.
Reagents Required:
-
Phenylacetonitrile: 1.0 mmol (117 mg)
-
4-Chlorobromobenzene: 1.1 mmol (210 mg)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium): 2.5 mol% (23 mg)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): 6.0 mol% (28 mg)
-
Sodium tert-butoxide (NaOtBu): 1.5 mmol (144 mg)
-
Anhydrous Toluene: 3.0 mL
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Seal the vial with a Teflon-lined septum cap. Purge the vial with dry argon or nitrogen for 5 minutes.
-
Solvent Addition & Pre-activation: Inject 1.5 mL of anhydrous, degassed toluene. Stir at room temperature for 5 minutes. Self-Validation Check: The solution should transition from a dark purple/red to a deep reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.
-
Substrate & Base Addition: Briefly open the vial under a positive flow of inert gas. Add 4-chlorobromobenzene, phenylacetonitrile, and NaOtBu. Wash the walls of the vial with the remaining 1.5 mL of toluene. Re-seal and purge with argon for an additional 2 minutes.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to heat to 120 °C for 20 minutes with high stirring speed. Ensure the cooling jet is active to maintain strict temperature control.
-
Reaction Quenching & Work-up: Allow the vial to cool to room temperature (the pressure should drop to 0 bar). Dilute the mixture with 5 mL of ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).
-
Final Validation: The product, (4-Chlorophenyl)(phenyl)acetonitrile, is isolated as a white to off-white solid. Confirm identity via GC-MS (expected m/z: 227.0) and TLC (R_f ≈ 0.4 in 9:1 Hexanes/EtOAc).
Troubleshooting & Field Insights
When executing highly sensitive organometallic cross-couplings, understanding the causality behind failures is critical for rapid troubleshooting.
-
Observation: The reaction stalls at <50% conversion, and a heavy black precipitate forms on the vial walls.
-
Causality: The black precipitate is "palladium black," indicating irreversible catalyst decomposition. This occurs if the solvent is not rigorously degassed (oxygen rapidly oxidizes the active Pd(0) species) or if moisture quenches the highly basic NaOtBu, preventing the formation of the cyanoalkyl nucleophile.
-
Actionable Fix: Degas the toluene via three freeze-pump-thaw cycles prior to use. Ensure the NaOtBu is sourced from a fresh, tightly sealed bottle stored in a desiccator.
-
-
Observation: High levels of 4,4'-dichlorobiphenyl (homocoupling byproduct) are detected via GC-MS.
-
Causality: This occurs due to a localized excess of 4-chlorobromobenzene relative to the available cyanoalkyl anion. The Pd(II) intermediate undergoes transmetalation with another aryl halide rather than the intended nitrile.
-
Actionable Fix: Ensure the phenylacetonitrile and base are thoroughly mixed before the oxidative addition complex accumulates. Do not exceed the 1.1 equivalent ratio of the aryl halide.
-
References
-
Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
US 2012/0129870 A1 - Modulators of the NPY Y2 Receptor. Google Patents. Available at:[Link]
-
Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. PubMed (NIH). Available at: [Link]
Sources
- 1. 2-Chloro-2-(4-chlorophenyl)acetonitrile|RUO [benchchem.com]
- 2. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Cyanation of 4-Chlorobenzhydryl Chloride
Welcome to the technical support center for the cyanation of 4-chlorobenzhydryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize reaction yields and minimize impurities. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Reaction Overview and Mechanistic Considerations
The cyanation of 4-chlorobenzhydryl chloride is a nucleophilic substitution reaction where a cyanide anion (CN⁻) displaces the chloride ion. Due to the structure of the benzhydryl system, this reaction can proceed through either an Sₙ1 or Sₙ2 pathway, or a combination of both. The benzylic carbocation intermediate in an Sₙ1 pathway is stabilized by resonance with the two aromatic rings, making this pathway plausible.[1][2][3] However, the choice of solvent and reaction conditions can significantly influence the predominant mechanism and, consequently, the yield and side product profile.[4][5][6]
Reaction Scheme:
II. Troubleshooting Guide
This section addresses common issues encountered during the cyanation of 4-chlorobenzhydryl chloride and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Low or no yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Possible Cause A: Poor Reactivity of Starting Material
-
Insight: The 4-chlorobenzhydryl chloride may be of poor quality or degraded. Benzhydryl halides can be susceptible to hydrolysis or elimination reactions over time, especially if stored improperly.
-
Solution:
-
Verify Purity: Analyze the starting material by NMR or GC-MS to confirm its identity and purity.
-
Fresh Synthesis: If purity is questionable, consider synthesizing fresh 4-chlorobenzhydryl chloride. A common method involves the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol, followed by treatment with thionyl chloride.[7]
-
Possible Cause B: Inefficient Cyanide Source or Delivery
-
Insight: The choice and solubility of the cyanide source are critical. Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) have limited solubility in many organic solvents, which can lead to a sluggish reaction.[8]
-
Solution:
-
Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether. The PTC facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction occurs, significantly increasing the reaction rate.[9][10][11]
-
Solvent Selection: Use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can better solvate the cation of the cyanide salt, thereby increasing the concentration of "naked" and more reactive cyanide anions.[8][12]
-
Alternative Cyanide Reagents: Consider using trimethylsilyl cyanide (TMSCN), which is often more soluble in organic solvents.[13][14] However, be aware that TMSCN can be more expensive and requires anhydrous conditions.
-
Possible Cause C: Suboptimal Reaction Conditions
-
Insight: Temperature and reaction time are crucial parameters. The reaction may be too slow at room temperature, while excessively high temperatures can promote side reactions.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Heating under reflux in a suitable solvent is a common practice for this type of reaction.[15][16] Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that provides a reasonable rate without significant side product formation.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material to determine the appropriate reaction time.
-
Issue 2: Formation of Significant Side Products
The formation of side products can significantly reduce the yield of the desired nitrile. Understanding the potential side reactions is key to mitigating them.
Possible Side Product A: Isocyanide Formation
-
Insight: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of an isocyanide byproduct.[8] This is more prevalent in Sₙ1-type reactions where a carbocation intermediate is formed.
-
Solution:
-
Favor Sₙ2 Conditions: To minimize isocyanide formation, promote an Sₙ2 pathway. Use a polar aprotic solvent and a cyanide salt with a less-coordinating cation (e.g., NaCN or KCN over AgCN).[8]
-
Solvent Choice: Polar aprotic solvents solvate the cation more effectively, leaving the more nucleophilic carbon end of the cyanide ion freer to react.[8]
-
Possible Side Product B: Elimination Products (e.g., Tetraphenylethylene derivatives)
-
Insight: Under basic conditions, elimination of HCl can occur, leading to the formation of an alkene. While less common with benzhydryl systems compared to other secondary halides, it can be a competing pathway, especially at higher temperatures.[17]
-
Solution:
-
Control Basicity: Avoid strongly basic conditions. If using a phase-transfer catalyst, ensure the aqueous phase is not overly basic.
-
Temperature Management: As with other side reactions, avoid excessively high temperatures which tend to favor elimination over substitution.[18]
-
Possible Side Product C: Hydrolysis of the Nitrile Product
-
Insight: If water is present in the reaction mixture, the newly formed nitrile can be hydrolyzed to the corresponding carboxylic acid or amide, particularly under acidic or basic conditions.[8]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[19]
-
Careful Work-up: During the work-up procedure, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyanation of 4-chlorobenzhydryl chloride?
A1: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[12][20] These solvents effectively solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.[8] The choice of solvent can also influence the reaction mechanism. For instance, more polar, protic solvents might favor an Sₙ1 pathway, which could increase the formation of the isocyanide byproduct.[21]
Q2: Should I use sodium cyanide (NaCN) or potassium cyanide (KCN)?
A2: Both NaCN and KCN are commonly used and effective. The choice may depend on solubility in the chosen solvent system and cost. In many applications, their reactivity is comparable. It is more critical to ensure the cyanide salt is of high purity and finely powdered to maximize its surface area for reaction.
Q3: Is a phase-transfer catalyst always necessary?
A3: While not strictly mandatory, using a phase-transfer catalyst is highly recommended, especially when using alkali metal cyanides with organic solvents in which they are poorly soluble.[10] PTCs like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride can dramatically improve the reaction rate and yield by facilitating the transport of the cyanide ion into the organic phase.[9][11] A published procedure for a similar compound, 4-chlorobenzyl cyanide, utilizes tributylbenzylammonium chloride with good results.[22]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
-
GC-MS: This provides a more quantitative analysis, allowing you to determine the ratio of starting material to product and identify any major side products being formed.
Q5: What is the best work-up procedure for this reaction?
A5: A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction by carefully adding water. Caution: This should be done in a well-ventilated fume hood as the addition of water to any unreacted cyanide can generate toxic hydrogen cyanide gas, especially if the solution is acidic.
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the organic layer with water and then with brine to remove any residual inorganic salts.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
Purifying the crude product by column chromatography or recrystallization.
IV. Data and Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | NaCN or KCN (finely powdered) | Readily available and effective cyanide sources. |
| Solvent | DMSO, DMF, or Acetonitrile | Polar aprotic solvents enhance cyanide solubility and reactivity.[8][12] |
| Catalyst | Tetrabutylammonium bromide (TBAB) (5-10 mol%) | Phase-transfer catalyst to improve reaction rate.[9][10] |
| Temperature | 60-100 °C (optimized for specific solvent) | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture-induced side reactions.[19] |
Experimental Protocol: General Procedure for Cyanation with Phase-Transfer Catalysis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzhydryl chloride (1.0 eq), sodium cyanide (1.2-1.5 eq), and tetrabutylammonium bromide (0.05-0.1 eq).
-
Add the chosen anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to the optimized temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
V. Visualizations
Diagram 1: Sₙ1 vs. Sₙ2 Pathways
Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways for the cyanation of 4-chlorobenzhydryl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the cyanation reaction.
VI. References
-
Google Patents. (1962). Process of cyanation. US3046278A.
-
ResearchGate. (n.d.). Influence of solvent on cyanohydrin synthesis using catalysts 1 and 2. [Link]
-
Thieme E-Books. (n.d.). Introduction of the Cyano Group by Substitution of a Halogen. [Link]
-
Phase-Transfer Catalysis Communications. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. [Link]
-
SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]
-
MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
National Center for Biotechnology Information. (n.d.). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. [Link]
-
Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. [Link]
-
OMNI. (n.d.). An Overview and Comparison of Methods for Cyanide Analysis. [Link]
-
OI Analytical. (n.d.). Cyanide Analysis Guide. [Link]
-
911Metallurgist. (2016). Analytical Methods for Total Cyanide Assay Determination. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Journal of the American Chemical Society. (n.d.). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide. [Link]
-
MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
Science of Synthesis. (n.d.). 2.3.1. Synthesis. [Link]
-
Chemguide. (n.d.). reactions between halogenoalkanes and cyanide ions. [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]
-
Reddit. (2018). SN1 weak nucleophile. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Acta Chimica Slovenica. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
-
Chemistry Stack Exchange. (2025). Nucleophilic substitution reactions on Benzyl Halides. [Link]
-
YouTube. (2021). SN1 Reaction Mechanism. [Link]
-
OpenStax. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
-
SlidePlayer. (n.d.). Organic Chemistry Alkyl Halides & Nucleophilic Substitution. [Link]
-
Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. [Link]
-
Organic Syntheses. (n.d.). 2-Propynenitrile, 3-phenyl-. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 19. benchchem.com [benchchem.com]
- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 21. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 22. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Phase Transfer Catalysis for Cyanide Substitution Reactions
Welcome to the technical support center for Phase Transfer Catalysis (PTC) in cyanide substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally optimize your experimental design for maximum yield and selectivity.
Section 1: Frequently Asked Questions - Catalyst Selection & Core Principles
This section addresses the most common initial queries regarding the selection and function of phase transfer catalysts in cyanation reactions.
Q1: My cyanide substitution reaction is not working. I see no product formation even after prolonged reaction times. What is the fundamental role of the PTC, and why is it essential?
A1: The core problem is phase incompatibility. Your organic substrate (e.g., an alkyl or aryl halide) resides in an organic solvent, while your nucleophile, the cyanide anion (from NaCN or KCN), is typically in an aqueous solution or a solid form and is insoluble in the organic phase.[1][2] Without a phase transfer catalyst, the reactants cannot interact, and the reaction will not proceed.[3][4]
The PTC, usually a quaternary 'onium' salt (ammonium or phosphonium), acts as a shuttle.[3][5] Its lipophilic (oily) alkyl chains make it soluble in the organic phase, while its positive charge allows it to pair with the cyanide anion. The catalyst extracts the cyanide anion from the aqueous or solid phase and transports it into the organic phase as an ion pair (Q⁺CN⁻).[1][4]
Crucially, within the organic phase, the cyanide anion is poorly solvated and has a large, soft counter-ion (the catalyst's cation). This makes it a "naked" and highly reactive nucleophile, dramatically accelerating the substitution reaction.[3][6] The catalyst then transports the leaving group anion (e.g., Cl⁻, Br⁻) back to the aqueous phase, completing the catalytic cycle.[3][7]
Caption: The catalytic cycle of phase transfer catalysis for cyanide substitution.
Q2: How do I choose the right phase transfer catalyst for my cyanation reaction?
A2: Catalyst selection is a critical parameter that balances reactivity, stability, and cost. The choice depends heavily on your specific reaction conditions. The most common catalysts are quaternary ammonium (quats) and phosphonium salts.[2]
| Catalyst Type | Structure | Key Advantages | Key Disadvantages | Best For... |
| Quaternary Ammonium Salts | R₄N⁺X⁻ | Cost-effective, wide availability, highly versatile.[1] | Lower thermal stability; can undergo Hofmann elimination under strongly basic conditions.[8][9] | General-purpose liquid-liquid PTC reactions at moderate temperatures (<100 °C). |
| Quaternary Phosphonium Salts | R₄P⁺X⁻ | Higher thermal and chemical stability compared to ammonium salts.[2] | More expensive, can sometimes be more difficult to remove from the product. | High-temperature reactions or reactions requiring very strong bases where catalyst stability is a concern. |
| Crown Ethers | e.g., 18-Crown-6 | Excellent at complexing alkali metal cations (like K⁺ from KCN), creating a highly reactive "naked" anion.[2][3] Can be used in solid-liquid PTC. | High cost, potential toxicity, can be difficult to remove completely. | Solid-liquid PTC systems where achieving maximum anion reactivity is critical and cost is not the primary driver. |
Expert Tip: For initial screening, Tetrabutylammonium Bromide (TBAB) is an excellent and cost-effective starting point for many systems.[5] Its symmetrical structure and balanced lipophilicity make it a robust general-purpose catalyst. If stability issues arise, switching to a phosphonium analogue like Tetrabutylphosphonium Bromide is a logical next step.
Section 2: Troubleshooting Guide - Diagnosing & Solving Reaction Failures
Use this guide when your reaction provides low yields, generates significant byproducts, or fails completely.
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is required to identify the root cause.
Caption: A decision-making workflow for troubleshooting low-yield cyanation reactions.
Problem 2: Significant Byproduct Formation (e.g., Elimination Products)
Q: My primary product is the desired nitrile, but I'm also seeing a significant amount of an alkene byproduct from dehydrohalogenation. How can I improve selectivity?
A: This is a classic case of competing substitution (Sₙ2) and elimination (E2) pathways. The cyanide anion is both a good nucleophile and a moderate base. Under harsh conditions (high temperature, strong base), the basicity can dominate, leading to elimination.
Causality & Solutions:
-
Favor Nucleophilicity: PTC systems inherently favor the nucleophilicity of cyanide over its basicity.[10] However, you can further enhance this.
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the reaction temperature will disproportionately slow the rate of elimination, improving selectivity for your desired nitrile product.
-
Solvent Choice: Less polar solvents can sometimes reduce the basicity of the anion, favoring substitution. Consider switching from a more polar solvent like dichloromethane to a less polar one like toluene.[11]
-
Substrate Structure: If your substrate is a secondary or tertiary halide, elimination is more likely. While you often cannot change the substrate, be aware that harsher conditions will be more detrimental.
Problem 3: Reaction Stalls or Catalyst Appears to Decompose
Q: My reaction starts well, but then stalls after a few hours. I also notice a color change or the formation of an oily precipitate. What is happening to my catalyst?
A: This strongly suggests catalyst poisoning or decomposition. Quaternary ammonium salts, while robust, are not indestructible.
Common Decomposition Pathways:
-
Hofmann Elimination: In the presence of a strong base (like residual OH⁻ from hydrolysis of CN⁻) and heat, the catalyst itself can undergo Hofmann elimination.[8][9] This is particularly problematic with tetra-n-butylammonium salts, which can decompose to tributylamine and 1-butene.[8][12]
-
Solution: Ensure your reaction is as anhydrous as possible to prevent CN⁻ hydrolysis, which generates the highly active OH⁻ that initiates decomposition.[8][9] If this is not possible, switch to a more sterically hindered or thermally stable catalyst, such as a tetraalkylphosphonium salt, which is less susceptible to this pathway.[2]
-
-
Excess Cyanide Poisoning: While cyanide is the reactant, a large excess can sometimes coordinate to and deactivate certain types of catalysts, particularly if transition metals are involved in a more complex cyanation reaction (e.g., palladium-catalyzed).[8][9][12]
-
Solution: While less common in simple Sₙ2 reactions, if you suspect this, try running the reaction with a more controlled stoichiometry of the cyanide source.
-
Section 3: Experimental Protocols & Optimization
This section provides actionable, step-by-step methodologies for key experimental workflows.
Protocol 1: General Procedure for Catalyst Screening in a Liquid-Liquid PTC Cyanation
This protocol provides a framework for efficiently comparing the performance of different phase transfer catalysts.
Materials:
-
Alkyl/Aryl Halide (Substrate)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Deionized Water
-
Phase Transfer Catalysts for screening (e.g., TBAB, TBPB, Aliquat 336)
-
Internal standard for quantitative analysis (e.g., dodecane for GC, etc.)
-
Reaction vessels (e.g., 25 mL round-bottom flasks with stir bars)
-
Heating/stirring plate
Procedure:
-
Setup: In separate, identical reaction flasks, add the alkyl halide (1.0 eq), the organic solvent (to achieve ~0.5 M concentration), and a known amount of the internal standard.
-
Aqueous Phase Preparation: Prepare a saturated aqueous solution of NaCN or KCN.
-
Catalyst Addition: To each flask, add a different phase transfer catalyst (typically 1-5 mol%). Ensure one flask is a control with no catalyst.
-
Reaction Initiation: Add the saturated cyanide solution to each flask (e.g., a volume equal to the organic phase). Begin vigorous stirring (>500 RPM) and heat to the desired temperature (e.g., 60-80 °C).
-
Monitoring: At set time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from the organic layer of each flask.
-
Analysis: Quench the aliquot (e.g., with water), extract with a suitable solvent (e.g., ethyl acetate), dry, and analyze by GC, HPLC, or NMR to determine the conversion to product relative to the internal standard.[13][14]
-
Evaluation: Plot the conversion versus time for each catalyst. The catalyst that provides the fastest rate and highest final conversion is the most effective under these conditions.
Table: Influence of Key Reaction Parameters on PTC Reaction Rates
This table summarizes how changing common parameters can affect the two key rate-limiting steps: the transfer of the nucleophile (Transfer Rate) and the chemical reaction in the organic phase (Intrinsic Rate).[11]
| Parameter | Effect on Transfer Rate | Effect on Intrinsic Rate | Rationale |
| Agitation Speed | Strongly Positive | None | Increases interfacial area, accelerating anion transfer.[3] |
| Catalyst Concentration | Positive (to a point) | None | More catalyst molecules lead to faster transfer until saturation. |
| Catalyst Lipophilicity | Positive | Minimal | More lipophilic catalysts (longer alkyl chains) partition more favorably into the organic phase. |
| Aqueous Phase [CN⁻] | Positive | None | Higher concentration drives the anion exchange equilibrium toward the organic phase.[3] |
| Organic Solvent Polarity | Variable | Positive | Polar aprotic solvents can stabilize the transition state of the Sₙ2 reaction, increasing the intrinsic rate.[3][15] |
| Temperature | Positive | Strongly Positive | Increases both diffusion (transfer) and reaction kinetics, but may reduce selectivity.[2] |
References
-
Maiti, D., & Schi, A. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Mąkosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]
-
Wiley-VCH. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. In Asymmetric Phase-Transfer Catalysis. Available at: [Link]
-
Yang, H.-M. (2005). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. ResearchGate. Available at: [Link]
-
Wikipedia. Phase-transfer catalyst. Available at: [Link]
-
Häger, M., & Holmberg, K. (2004). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Chemistry. Available at: [Link]
-
Hein, J. E., et al. (2019). Using an Automated Monitoring Platform for Investigations of Biphasic Reactions. ACS Catalysis. Available at: [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]
-
Zhang, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. Available at: [Link]
-
PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]
-
Wang, Y., et al. (2013). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC. Available at: [Link]
-
Nikitas, P., & Pappa-Louisi, A. (2012). Principles and Analytical Applications of Phase-Transfer Catalysis. ResearchGate. Available at: [Link]
-
PTC Organics. Industrial Phase Transfer Catalysis. Available at: [Link]
-
American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Available at: [Link]
-
Little Flower College Guruvayoor. Phase transfer catalyst. Available at: [Link]
-
Fedoryński, M., et al. (2004). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica. Available at: [Link]
-
Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]
-
Kobayashi, S., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC. Available at: [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]
-
Chemistry Stack Exchange. (2018). How do quaternary ammonium salts catalyse SN2 reactions? Available at: [Link]
-
Scilit. (2003). Improved Asymmetric SNAr Reaction of β-Dicarbonyl Compounds Catalyzed by Quaternary Ammonium Salts Derived from Cinchona Alkaloids. Available at: [Link]
-
Dyson, P. J., & Laurenczy, G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. Available at: [Link]
-
de la Moya, S., et al. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. MDPI. Available at: [Link]
-
Institute of Chemical Reaction Engineering. Reaction monitoring. Available at: [Link]
-
Hashimoto, T., & Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research. Available at: [Link]
-
OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available at: [Link]
-
ResearchGate. (2009). Use of quaternary ammonium salts to remove copper–cyanide complexes by solvent extraction. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biomedres.us [biomedres.us]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ptcorganics.com [ptcorganics.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
TosMIC Reductive Cyanation (Van Leusen Reaction): Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for TosMIC Chemistry. This guide is designed for researchers, scientists, and drug development professionals facing low conversion or side-reaction issues during the one-pot synthesis of nitriles from ketones using Toluenesulfonylmethyl isocyanide (TosMIC).
Mechanistic Overview & Workflow
The Van Leusen reaction is a highly efficient reductive cyanation that introduces a one-carbon unit to a ketone, yielding a homologous nitrile without the formation of an α-hydroxy group[1][2]. While robust, the highly reactive nature of the TosMIC anion (pKa ~14)[3] and the multi-step ring-closure/ring-opening mechanism make it susceptible to specific side reactions if conditions are not strictly controlled.
Workflow and side-reaction pathways in TosMIC reductive cyanation.
Frequently Asked Questions (FAQs) & Troubleshooting Logic
Q1: Why is my conversion to the nitrile extremely low, with mostly unreacted ketone recovered? A1: Low conversion typically stems from either reagent degradation or steric hindrance. TosMIC is highly sensitive to moisture; water quenches the TosMIC anion before it can attack the ketone[4]. Furthermore, sterically hindered or highly deactivated aromatic ketones resist the initial nucleophilic attack.
-
Troubleshooting Action: Ensure strictly anhydrous conditions. If unreacted ketone persists, switch the solvent from THF to a more polar aprotic solvent like DME or DMSO, and elevate the reaction temperature to 45 °C[1][2].
Q2: I am isolating a significant amount of 4-tosyloxazole or 4-tosylimidazole instead of my nitrile. How do I prevent this? A2: These are the two most common side products, and they arise from different stoichiometric imbalances:
-
4-Tosyloxazole: Forms when a formyl intermediate reacts with a second molecule of deprotonated TosMIC[4]. This is heavily exacerbated by using an excess of primary alcohols (MeOH/EtOH). Solution: Restrict your alcohol additive strictly to 1-2 equivalents[5].
-
4-Tosylimidazole (Dimerization): Occurs when the deprotonated TosMIC anion attacks a neutral TosMIC molecule[4][6]. Solution: Maintain a TosMIC to base ratio of 1:2 to ensure no neutral TosMIC remains in solution, and add the TosMIC slowly to the base at low temperatures[4].
Q3: Are there scalable, cyanide-free alternatives for challenging aryl ketones that fail in batch? A3: Yes. Recent process R&D advancements have adapted the Van Leusen reaction into continuous flow systems. By using NaOtBu in THF, researchers achieved a fast (1.5-minute residence time), scalable, and cyanide-free synthesis of benzyl nitriles from aryl ketones, overcoming the mixing and conversion limitations of batch processes[6][7].
Logical troubleshooting matrix for low conversion in TosMIC cyanation.
Quantitative Data: Reaction Conditions & Expected Outcomes
The following table summarizes the optimized conditions and expected yields based on the substrate class to help you benchmark your experimental data:
| Ketone Class | Recommended Solvent | Preferred Base | Temp Range | Alcohol Additive | Expected Yield | Primary Risk / Side Product |
| Aliphatic (Unhindered) | THF or CH₂Cl₂ | KOtBu | 0 °C to RT | MeOH (1-2 eq) | 70–95%[8] | 4-alkoxy-2-oxazoline |
| Aromatic (Standard) | THF or DME | KOtBu / NaOtBu | 0 °C to RT | EtOH (1-2 eq) | 60–85%[8] | 4-tosyloxazole[6] |
| Sterically Hindered | DMSO or DME | KOtBu | 25 °C to 45 °C | None or Trace | 40–60%[2] | Unreacted Ketone |
| Aryl Ketones (Flow) | THF | NaOtBu (2 M) | RT | None | >80%[6] | 4-tosylimidazole (if poor mixing)[6] |
Self-Validating Experimental Protocol: Optimized Batch Synthesis
This protocol is engineered to suppress dimerization and oxazole formation through strict stoichiometric and thermal control.
Objective: Convert an aromatic or aliphatic ketone to its homologous nitrile. Reagents: Ketone (1.0 eq), TosMIC (1.0 eq), KOtBu (2.2 eq), anhydrous THF, absolute Methanol (1.5 eq).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add anhydrous THF (to achieve 0.2 M relative to the ketone) and KOtBu (2.2 eq). Cool the suspension to -60 °C using a dry ice/acetone bath.
-
Causality: Low temperatures prevent premature degradation of the base and control the highly exothermic deprotonation of TosMIC[4].
-
-
Anion Generation: Dissolve TosMIC (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the cooled KOtBu suspension over 15 minutes.
-
Validation: The mixture should develop a pale yellow color, indicating the successful generation of the TosMIC anion.
-
Causality: Maintaining an excess of base (1:2 TosMIC to base ratio) ensures rapid and complete deprotonation, preventing neutral TosMIC from reacting with the anion to form 4-tosylimidazole dimers[4].
-
-
Ketone Addition: Dissolve the ketone (1.0 eq) and absolute methanol (1.5 eq) in a small amount of THF. Add this mixture dropwise to the -60 °C solution.
-
Causality: Methanol acts as a crucial nucleophile to accelerate the deformylation of the intermediate ketimine. However, strictly limiting it to 1.5 equivalents prevents the over-reaction that leads to 4-alkoxy-2-oxazolines[5].
-
-
Reaction Progression: Stir the mixture at -60 °C for 30 minutes. Gradually remove the cooling bath, allowing the reaction to warm to 0 °C, and eventually to room temperature over 2 hours.
-
Validation: Monitor reaction progress via TLC (e.g., Hexanes/EtOAc). The reaction is complete when the ketone spot disappears and is replaced by a less polar nitrile spot.
-
-
Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to isolate the pure nitrile[8].
References
1.[8] BenchChem. "A Comparative Guide to Reagents for One-Pot Nitrile Synthesis from Ketones." BenchChem Tech Support. Available at: 2.[1] Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Organic Chemistry Portal. Available at: 3.[2] Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. "A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit." Journal of Organic Chemistry, ACS Publications. Available at: 4.[3] Thieme Connect. "p-Toluenesulfonylmethyl Isocyanide (TosMIC)." Synlett. Available at: 5.[4] BenchChem. "Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry." BenchChem Tech Support. Available at: 6.[5] Organic Chemistry Portal. "Van Leusen Reaction." Organic Chemistry Portal. Available at: 7.[7] ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development. Available at: 8.[6] Disney, N., et al. "A cyanide-free synthesis of nitriles exploiting flow chemistry." Reaction Chemistry & Engineering, RSC Publishing. Available at:
Sources
- 1. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Recrystallization of Diarylacetonitriles
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-purity intermediates is non-negotiable. Diarylacetonitriles (such as diphenylacetonitrile) are critical precursors in the synthesis of active pharmaceutical ingredients (APIs) like methadone and loperamide .
This guide provides an authoritative, causality-driven approach to selecting the right solvent systems and troubleshooting common recrystallization failures for this class of compounds.
Core Principles: Causality in Solvent Selection
The structural motif of diarylacetonitriles features a unique solubility dichotomy: the highly lipophilic diaryl rings contrast sharply with the polar, hydrogen-bond-accepting nitrile (-C≡N) core.
When designing a recrystallization protocol, we must exploit this polarity gradient. The ideal solvent must exhibit a steep thermodynamic solubility curve—fully solvating the compound at reflux while completely rejecting it at 0°C 1[1].
Isopropanol (IPA) serves as the gold standard for this class of molecules. Its intermediate polarity (Polarity Index: 3.9) effectively disrupts intermolecular forces between the lipophilic rings at its boiling point (82°C). Upon cooling, IPA's hydrogen-bonding network tightens, forcing the lipophilic diarylacetonitrile out of solution to form pure crystal lattices 2[2].
Quantitative Data: Solvent Selection Matrix
Table 1: Solvent Efficacy for Diarylacetonitrile Recrystallization
| Solvent System | Polarity Index | Boiling Point (°C) | Yield Expectation | Impurity Clearance | Best Use Case |
| Isopropanol (IPA) | 3.9 | 82.0 | 50–60% | High | Standard crude purification 3[3]. |
| Hexane | 0.1 | 68.0 | > 90% | Medium | High-purity inputs; enantiomer resolution 4[4]. |
| Ethanol / Naphtha | Mixed | ~75.0 | ~80% | High | Scaled-up industrial synthesis 2[2]. |
| Toluene | 2.4 | 110.6 | Variable | Medium | Dimeric or highly substituted diarylacetonitriles5[5]. |
Standard Operating Procedure: Self-Validating Recrystallization
This protocol utilizes Isopropanol and incorporates built-in validation steps to ensure scientific integrity and reproducibility.
Workflow for the self-validating recrystallization of diarylacetonitriles.
Step-by-Step Methodology:
-
Initial Dissolution: Transfer the crude diarylacetonitrile into a round-bottom flask. Add boiling isopropanol at a ratio of approximately 1 mL per gram of crude solid 3[3].
-
Reflux & Validation: Heat the mixture on a steam bath or heating mantle until complete dissolution occurs. Self-Validation: If solid persists after 5 minutes of reflux, add IPA in 0.5 mL increments. If the solid is colored and insoluble, it is likely a polymeric byproduct requiring hot filtration.
-
Hot Filtration (Optional): If insoluble mechanical impurities or colored byproducts are present, pass the hot solution through a pre-warmed fluted filter paper 6[6].
-
Controlled Cooling: Place the flask on an insulated surface (e.g., a cork ring) and allow it to cool to room temperature without shaking or stirring3[3]. Causality: Undisturbed cooling promotes the formation of large, pure crystal lattices rather than trapping impurities in rapidly formed microcrystals.
-
Cold Precipitation: Once at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield.
-
Isolation: Collect the pure white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with strictly chilled isopropanol (using one-fifth the volume used for initial dissolution) 3[3].
-
Desiccation: Dry the product in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide or concentrated sulfuric acid) to constant weight. The pure product should exhibit a sharp melting point of 74–75°C1[1].
Troubleshooting Guide & Logic
Troubleshooting logic tree for common diarylacetonitrile recrystallization issues.
Q: My diarylacetonitrile is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, a condition often exacerbated by lipophilic impurities. Solution: Reheat the mixture until the oil dissolves. Add a slightly more non-polar co-solvent (like hexane) or increase the overall solvent volume. Allow the solution to cool extremely slowly. If available, introduce a "seed crystal" of pure diarylacetonitrile when the solution is lukewarm to provide a nucleation site.
Q: The final crystalline yield is below 50%. What went wrong? A: Low yield typically stems from using excessive solvent during the dissolution phase or inadequate cooling 6[6]. Solution: Concentrate the mother liquor under reduced pressure to half its volume and subject it to a second round of crystallization at 0°C. Ensure your washing step utilizes strictly chilled solvent to prevent re-dissolving the purified product 3[3].
Q: The crystals are yellow or brown instead of pure white. How do I remove these colored impurities? A: Colored impurities often result from unreacted bromine or Friedel-Crafts degradation products 6[6]. Solution: Redissolve the crystals in boiling isopropanol, add 1-2% (w/w) activated carbon (charcoal), reflux for 5 minutes, and perform a hot filtration before allowing the solution to cool 6[6].
Frequently Asked Questions (FAQs)
Q: Can I use acetone as a recrystallization solvent for diarylacetonitriles? A: It is highly discouraged. Acetone can participate in side reactions, particularly if residual alkylating agents or bases are present from previous synthetic steps, leading to cyclized byproducts 6[6]. Furthermore, its high solubility profile at lower temperatures often results in poor recovery yields.
Q: Why is it critical not to stir the solution during the initial cooling phase? A: Stirring induces rapid nucleation, creating a massive number of tiny crystals. These microcrystals have a high surface area that can trap mother liquor and impurities (occlusion). Undisturbed cooling allows for slow, ordered crystal lattice growth, naturally excluding foreign molecules 3[3].
Q: How do I verify the success of my recrystallization? A: A self-validating check is the melting point. Crude diphenylacetonitrile often melts broadly around 68–70°C. A successful recrystallization from isopropanol will yield pure white crystals with a sharp, narrow melting point of 74–75°C 1[1].
References
-
LookChem (Chempedia) - Preparation of Diphenylacetonitrile. Available at: [Link]
-
Organic Syntheses - Working with Hazardous Chemicals. Available at: [Link]
-
Organic Syntheses - Diphenylacetonitrile Procedure. Available at:[Link]
-
European Patent Office - Stabilizers for the prevention of polymerization of methacrylic acid and esters thereof (EP 0672652). Available at:[Link]
- Google Patents - CN108137483A: The synthesis of Laevomethanone Hydrochloride or the right methadone of hydrochloric acid and its application method.
Sources
Technical Support Center: Moisture Control in Alpha-Phenyl Nitrile Synthesis
The following guide serves as a specialized Technical Support Center for researchers handling alpha-phenyl nitrile synthesis. It focuses on the critical variable of moisture control in anionic and organometallic pathways.
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic:
Core Directive: The Thermodynamic Mismatch
Why is this reaction failing?
The fundamental challenge in synthesizing
-
of Phenylacetonitrile (
-proton): (in DMSO) -
of Water:
The Causality: Because water is logarithmically more acidic (~6 orders of magnitude) than the nitrile
Diagnostic Workflows (Visualized)
Diagram 1: The Moisture Cascade
This decision tree illustrates exactly where moisture intercepts your reaction pathway and the resulting chemical artifacts.
Figure 1: The Kinetic Competition. Note that "Returned Starting Material" is the most common symptom of moisture intrusion, often misdiagnosed as "low reactivity."
Module 1: The "Dry" Standard (Prevention & Setup)
Solvent & Reagent Specifications
Do not rely on "Anhydrous" labels from commercial bottles once opened.[1]
| Reagent/Solvent | Max Water Limit | Drying Protocol | Indicator of Dryness |
| THF / Toluene | < 10 ppm | Distill over Na/Benzophenone or Activated Alumina Column. | Deep Blue/Purple (Benzophenone ketyl radical).[1][2] If Green/Yellow, it is wet.[1] |
| LiHMDS / NaHMDS | Solid: N/A Soln: < 20 ppm | Purchase solid in ampoules; store in glovebox.[1] Titrate regularly. | No visual indicator.[1][2] Must use Karl Fischer or titration against menthol/bipyridine.[1] |
| Phenylacetonitrile | < 50 ppm | Distill over CaH | Clear, colorless liquid.[1][3][4] Yellowing indicates oxidation/polymerization.[1] |
| Pd Catalysts | Strict Exclusion | Store in Glovebox. Pd(0) is O | Pd(dba) |
FAQ: Setup & Handling
Q: Can I use a Schlenk line, or is a Glovebox mandatory? A: For standard alkylations (using LDA/LiHMDS), a well-maintained Schlenk line is sufficient if you use a "flame-dry/vacuum-purge" cycle (3x).
-
Critical Step: When transferring the nitrile, do not use a syringe directly from a stored bottle unless it has a Sure/Seal™ cap. Instead, transfer an aliquot to a dry flask in the glovebox, then bring it out.
-
For Pd-Catalyzed Arylation: A glovebox is highly recommended for the setup phase (weighing Pd(OAc)
and ligands like SPhos or Xantphos), as these are sensitive to atmospheric moisture which hydrolyzes the active catalytic species [1].
Q: My molecular sieves are fresh from the bag. Are they ready? A: No. Commercial sieves contain significant adsorbed water.[1]
-
Protocol: Activate 4Å sieves by heating at 300°C under high vacuum (0.1 mmHg) for 12 hours. Cool under Ar. Unactivated sieves can actually add water to your solvent.[1]
Module 2: Troubleshooting Reaction Failures
Scenario A: "The Reaction Didn't Start" (Returned Starting Material)
Symptom: TLC/GCMS shows only phenylacetonitrile and the electrophile (Ar-Cl or R-Br). No product, no side products. Diagnosis: The base was quenched before it could deprotonate the nitrile. The Fix:
-
Check the Base Quality: Commercial LiHMDS/LDA solutions degrade over time (titer drops).[1] Titrate your base using diphenylacetic acid or N-pivaloyl-o-toluidine to determine the actual molarity.
-
The "Sacrificial" Base Method: Add 0.1 equivalents of base, wait 5 minutes, then add the rest. If the first drops sizzle or precipitate, your solvent was wet.
Scenario B: "The Solution Turned Black Immediately"
Symptom: In Pd-catalyzed
-
Ensure the ligand (e.g., P(t-Bu)
, BINAP) is in slight excess (1.1:1 ratio relative to Pd). -
Degas solvents using the Freeze-Pump-Thaw method (3 cycles), not just sparging with nitrogen.
Scenario C: "I see a new spot, but it's not my product" (Hydrolysis)
Symptom: IR shows a broad peak at 3300-3500 cm
-
This occurs when the reaction is heated while wet.
-
If using inorganic bases (Cs
CO , K PO ) for Pd-catalysis, dry the base in a vacuum oven (150°C, 24h) before use. These salts are hygroscopic.[1]
Module 3: Post-Reaction Analysis (The "Autopsy")
When a reaction fails, use Nuclear Magnetic Resonance (NMR) to identify the specific moisture artifact.
| Observation ( | Interpretation | Actionable Insight |
| Singlet at ~3.7 ppm | Recovered Phenylacetonitrile ( | Complete quenching.[1] System was wet from the start. |
| Broad Singlet ~5.5-6.0 ppm | Amide N-H protons (Primary amide).[1] | Hydrolysis occurred.[1][5][6][7] Check reflux condenser for atmospheric leaks.[1] |
| Shifted Aromatic Region | Oxidized Ligand (e.g., Phosphine Oxide).[1] | O |
| Triplet at ~1.2 ppm (Ethyl) | Ethanol contamination (if using commercial CHCl | Stabilizers in chloroform can react.[1] Use destabilized solvents for workup if sensitive.[1] |
Advanced Workflow: Pd-Catalyzed -Arylation
Based on the work of Culkin & Hartwig [1] and You & Verkade [3].
This workflow minimizes moisture contact during the critical "transmetallation" mimicry step.[1]
Figure 2: Optimized addition sequence. Pre-stirring the catalyst and ligand ensures the active species is formed before the nitrile (which can sometimes coordinate to Pd and inhibit it) is added.
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[1][8] Palladium-catalyzed
-arylation of carbonyl compounds and nitriles.[8][9][10][11][12] Accounts of Chemical Research, 36(4), 234–245.[8] Link[1] -
Beutner, G. L., et al. (2019).[1] Palladium-Catalyzed Cross-Coupling: The Impact of Moisture and Oxygen. Organic Process Research & Development, 23(8), 1529–1537.
-
You, J., & Verkade, J. G. (2003).[1][12] A General Method for the Direct
-Arylation of Nitriles with Aryl Chlorides.[12] Angewandte Chemie International Edition, 42(41), 5051–5053. Link[1] -
Duez, S., et al. (2011).[1][10] Pd-Catalyzed
-Arylation of Nitriles and Esters with TMPZnCl[9][10]·LiCl. Organic Letters, 13(7), 1690–1693. Link[1]
Sources
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed α-arylation of nitriles and esters and γ-arylation of unsaturated nitriles with TMPZnCl·LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed α-Arylation of Nitriles and Esters and γ-Arylation of Unsaturated Nitriles with TMPZnCl·LiCl [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. organic-chemistry.org [organic-chemistry.org]
Scaling up (4-Chlorophenyl)(phenyl)acetonitrile production for pharma
Executive Summary
This technical guide addresses the scale-up of (4-Chlorophenyl)(phenyl)acetonitrile (also known as 4-Chlorobenzhydryl cyanide ; CAS 4578-80-7 ). Unlike the mono-aryl analog (4-chlorobenzyl cyanide) used in standard Chlorpheniramine synthesis, this diaryl compound presents unique steric and electronic challenges. The secondary benzylic position requires precise kinetic control to favor cyanation over hydrolysis (reversion to alcohol) or dimerization (ether formation).
This guide is structured as a Technical Support Center , providing direct troubleshooting ("FAQs") and validated protocols based on Phase Transfer Catalysis (PTC) to ensure safety and high yield at scale.
Module 1: Reaction Optimization (The "Make" Phase)
Core Chemistry: Nucleophilic substitution of 4-chlorobenzhydryl chloride with sodium cyanide.[1]
Mechanism:
Troubleshooting & FAQs
Q1: We are observing high levels of 4-chlorobenzhydrol (hydrolysis impurity) in the crude. Why? A: This is the most common issue with benzhydryl chlorides. The secondary carbocation is stable enough to react with water if the cyanide ion transfer is too slow.
-
Root Cause: Insufficient Phase Transfer Catalyst (PTC) activity or low stirring rate.
-
Solution:
-
Increase Agitation: PTC relies on interfacial surface area. Ensure tip speed is >2.5 m/s.
-
Catalyst Selection: Switch from TBAB (Tetrabutylammonium bromide) to TEBA (Triethylbenzylammonium chloride) or PEG-400 . TEBA often shows superior kinetics for benzylic substitutions.
-
Water Minimization: Use a saturated NaCN solution (minimize free water volume) or switch to a Solid-Liquid PTC system (Solid NaCN + Toluene + Catalyst).
-
Q2: The reaction stalls at 80% conversion. Should we increase the temperature? A: Caution is advised.
-
Risk: Increasing temperature >90°C promotes the formation of Bis(4-chlorobenzhydryl) ether (dimerization) and elimination byproducts.
-
Corrective Action: Do not raise the temperature. Instead, add a "spike" of fresh catalyst (0.2 eq) and check the pH. If the aqueous phase has become acidic (due to HCl generation from hydrolysis), HCN is lost, and the reaction stalls. Maintain pH >10 with dilute NaOH.
Q3: Can we use 4-chlorobenzophenone as a starting material directly? A: No. You must reduce it to the alcohol (4-chlorobenzhydrol) and convert it to the chloride first. Direct reductive cyanation (e.g., TosMIC method) is atom-inefficient for bulk scale.
Module 2: Process Safety & Engineering (The "Scale" Phase)
Critical Hazard: Hydrogen Cyanide (HCN) Generation.[2]
Troubleshooting & FAQs
Q4: How do we manage the cyanide hazard during the quench? A: Never acidify the reaction mixture while cyanide is present.
-
Protocol:
-
Oxidative Quench: Treat the aqueous waste stream with 10-15% Sodium Hypochlorite (Bleach) at pH >11.
-
Verification: Test for residual cyanide using Prussian Blue strips or a CN-selective electrode before disposal.
-
Ventilation: Install HCN detectors set to alarm at 4.7 ppm (OSHA PEL is 10 ppm).
-
Q5: We see an exotherm upon adding NaCN. Is this normal? A: The substitution itself is mildly exothermic, but a sharp spike suggests autocatalytic hydrolysis of the chloride.
-
Control: Add the NaCN solution slowly to the organic phase (inverse addition) or use a jacketed reactor with active cooling to maintain
.
Module 3: Purification & Quality Control (The "Purify" Phase)
Target Specification: >98.5% Purity, <0.1% Benzophenone.
Troubleshooting & FAQs
Q6: The product is oiling out during crystallization. How do we fix this? A: 4-Chlorobenzhydryl cyanide has a low melting point and tends to supercool.
-
Fix:
-
Use Isopropanol (IPA) or Ethanol/Water (90:10) as the solvent.
-
Seeding: You must seed the mixture at 35-40°C with authentic crystals.
-
Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling traps the "oily" impurities (benzophenone) inside the crystal lattice.
-
Q7: There is a persistent yellow color in the final product. A: This is likely 4-chlorobenzophenone , formed by air oxidation of the benzylic position during the reaction.
-
Removal: It is difficult to remove by crystallization.
-
Prevention: Run the reaction under a strict Nitrogen/Argon blanket.
-
Remediation: Wash the crude organic layer with a mild reducing agent (Sodium Bisulfite solution) before crystallization to reduce any trace quinoid impurities.
Visualized Workflows
Diagram 1: Synthesis Pathway
This diagram illustrates the conversion from the ketone precursor to the final nitrile.
Caption: Stepwise synthesis from benzophenone precursor. The critical scale-up step is the final cyanation.
Diagram 2: PTC Reaction Workflow
This diagram details the biphasic reaction setup required for safe scaling.
Caption: Biphasic PTC workflow emphasizing the critical separation and quenching steps.
Validated Experimental Protocol (100g Scale)
Safety Warning: Cyanide salts are lethal. Work in a certified fume hood. Keep an antidote kit (Amyl nitrite/Hydroxycobalamin) nearby.
1. Reagents:
-
4-Chlorobenzhydryl chloride: 100.0 g (0.42 mol)[2]
-
Sodium Cyanide (NaCN): 24.7 g (0.50 mol, 1.2 eq)[2]
-
Toluene: 300 mL (3 vol)
-
Water: 100 mL
-
Tetrabutylammonium Bromide (TBAB): 2.7 g (2 mol%)[2]
2. Procedure:
-
Dissolution: In a 1L round-bottom flask equipped with an overhead stirrer and reflux condenser, dissolve 4-chlorobenzhydryl chloride in Toluene .
-
Aqueous Phase: In a separate beaker, dissolve NaCN in Water .
-
Initiation: Add the aqueous NaCN solution to the toluene mixture. Add TBAB .
-
Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (approx. 400-500 rpm).
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3] Reaction is typically complete in 4-6 hours.
-
-
Work-up: Cool to room temperature. Separate the layers.
-
Safety: Wash the organic layer with water (2 x 100 mL). Combine all aqueous washes and treat with bleach immediately.
-
-
Concentration: Dry the organic layer over
and concentrate under reduced pressure to obtain a yellow oil. -
Crystallization: Dissolve the oil in hot Isopropanol (150 mL) . Cool slowly to 0°C. Filter the white solid.
Expected Yield: 85-90% (approx. 85 g). Melting Point: 74-76°C (Lit. value for diaryl nitrile).
References
-
National Institutes of Health (NIH) - PubChem. 4-Chlorobenzyl cyanide (Analogous Chemistry). [Link][2][4]
-
Organic Syntheses. General Procedure for Diaryl Acetonitriles (Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl). [Link][5]
Sources
Validation & Comparative
Analytical Strategies for Diaryl Nitrile APIs: A Comparative Guide to ATR-FTIR vs. Transmission FTIR Spectroscopy
As a Senior Application Scientist, I frequently encounter challenges in the vibrational spectroscopy of complex active pharmaceutical ingredients (APIs). Diaryl nitriles—molecules featuring a cyano group (-C≡N) conjugated with or situated adjacent to two aryl rings—represent a critical class of pharmacophores in modern drug development. A prominent example is Letrozole, a non-steroidal aromatase inhibitor widely used in oncology.
The accurate characterization of the nitrile functional group is paramount for formulation development, polymorph screening, and quality control. However, the choice of Fourier Transform Infrared (FTIR) sampling modality—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—profoundly impacts the spectral output. This guide objectively compares these two techniques, providing causality-driven insights and self-validating protocols for the robust analysis of diaryl nitrile APIs.
Spectral Theory: The Diaryl Nitrile Pharmacophore
The nitrile (-C≡N) functional group is typically one of the easiest to identify in an infrared spectrum due to its sharp, distinct stretching vibration in the relatively bare 2260–2220 cm⁻¹ region[1]. However, the exact wavenumber is highly sensitive to the molecule's localized electronic environment.
In diaryl nitriles like Letrozole, the extensive π-conjugation from the aromatic rings delocalizes electron density away from the cyano group. This electronic pull slightly weakens the carbon-nitrogen triple bond, shifting the stretching frequency to the lower end of the expected range. Experimental data consistently places the characteristic C≡N stretch of Letrozole at approximately 2229 cm⁻¹[2][3].
Table 1: Characteristic FTIR Peaks of a Model Diaryl Nitrile (Letrozole)
| Functional Group / Vibration | Wavenumber (cm⁻¹) | Intensity / Shape | Causality & Structural Significance |
| C≡N Stretching | 2229 - 2250 | Medium, Sharp | Shifted lower (from ~2260 cm⁻¹) due to aromatic conjugation pulling electron density[1][2]. |
| sp² C-H Stretching | 3010 | Weak, Sharp | Indicates the presence of the unsaturated aromatic rings[4]. |
| C-N Stretching | 1263 | Strong | Corresponds to the bond linking the triazole/aryl systems[2][3]. |
| C-H Out-of-Plane Bending | 690 - 900 | Strong, Multiple | Characteristic of substituted benzene rings in the diaryl structure[2][3]. |
Sampling Modalities: ATR-FTIR vs. Transmission FTIR
When analyzing solid diaryl nitrile powders, the physical mechanism of light-sample interaction dictates the spectral quality and the necessary data processing steps.
-
Transmission FTIR (KBr Pellet): Infrared light passes directly through the sample. The absorbance follows the Beer-Lambert law, making it highly sensitive and yielding high-quality spectra suitable for direct library matching[5]. However, it requires the API to be homogeneously dispersed in an IR-transparent matrix.
-
ATR-FTIR: Utilizes an internal reflection element (IRE) like Diamond or ZnSe. An evanescent wave penetrates the sample resting on the crystal. Unlike transmission, ATR analysis is independent of sample thickness, allowing solid samples to be analyzed neat without dilution[6].
The "ATR Shift" Phenomenon (Crucial for Nitriles)
The penetration depth (
Causality: Consequently, the C≡N peak will appear disproportionately weak in a raw ATR spectrum compared to a transmission spectrum[7]. To perform an objective comparison or quantitative analysis, an "ATR Correction" algorithm must be applied to normalize the intensities across the spectrum[7].
Table 2: Performance Comparison for Diaryl Nitrile Analysis
| Parameter | ATR-FTIR | Transmission FTIR (KBr) |
| Sample Preparation | None (Direct powder analysis)[6] | High (Grinding and pressing with KBr) |
| C≡N Peak Intensity (Raw) | Weak (Requires mathematical ATR correction)[7] | Strong (Direct Beer-Lambert absorbance) |
| Reproducibility | High (Dependent on anvil pressure) | Variable (Dependent on pellet homogeneity) |
| Risk of Polymorph Shift | Low (Non-destructive technique) | High (High pressure during pelleting can induce phase changes) |
Self-Validating Experimental Protocols
To ensure scientific integrity and E-E-A-T standards, every analytical workflow must include internal validation gates.
Protocol A: ATR-FTIR Workflow for Diaryl Nitriles
-
Background Acquisition: Clean the diamond IRE with a volatile solvent (e.g., isopropanol). Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Gate: The baseline must be flat. Any residual peaks indicate cross-contamination.
-
-
Sample Application: Place ~2-5 mg of the neat diaryl nitrile powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks.
-
Causality: Intimate optical contact between the crystal and the solid is strictly required for the evanescent wave to interact with the sample matrix[6].
-
-
Data Collection & Correction: Acquire the spectrum. Immediately apply the software's ATR correction tool.
-
Validation Gate: Post-correction, the relative intensity of the 2229 cm⁻¹ C≡N peak must increase relative to the fingerprint region, accurately mimicking a transmission spectrum[7].
-
Protocol B: Transmission FTIR (KBr Pellet) Workflow
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to remove adsorbed atmospheric water.
-
Sample Dilution: Weigh 1-2 mg of the diaryl nitrile API and 100 mg of KBr. Grind them together in an agate mortar for 2-3 minutes.
-
Causality: The API particles must be ground smaller than the wavelength of IR light (< 2 µm) to prevent Mie scattering, which distorts the baseline.
-
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.
-
Data Collection: Place the translucent pellet in the beam path and acquire the spectrum.
-
Validation Gate: Examine the baseline between 4000 and 2500 cm⁻¹. A heavily sloping baseline indicates excessive particle size (scattering), requiring the sample to be re-ground and re-pressed.
-
Workflow Visualization
Figure 1: Comparative workflow for ATR-FTIR vs. Transmission FTIR analysis of diaryl nitrile APIs.
Conclusion
For the routine identification and formulation screening of diaryl nitrile APIs, ATR-FTIR is the superior choice due to its non-destructive nature and rapid workflow[6]. However, analysts must rigorously apply ATR mathematical corrections to account for the diminished intensity of the high-wavenumber C≡N peak[7]. Conversely, Transmission FTIR remains the gold standard for trace analysis or when absolute adherence to legacy pharmacopeial monographs is required, provided that analysts strictly control moisture and particle size during KBr pellet preparation[5].
References
*[4] SciELO. "Development and in vitro evaluation of Letrozole loaded biodegradable nanoparticles for breast cancer therapy." Available at: [Link] *[1] IJPSR. "Preparation, optimization and characterization of letrozole nano-liposomes." Available at:[Link] *[2] ResearchGate. "FTIR spectra of: (a) letrozole powder, (b) control PLGA, (c) LET-PLGA..." Available at: [Link] *[5] Specac. "FTIR: Transmission vs ATR spectroscopy." Available at: [Link] *[3] MDPI. "Combinatorial Therapy of Letrozole- and Quercetin-Loaded Spanlastics for Enhanced Cytotoxicity against MCF-7 Breast Cancer Cells." Available at:[Link] *[6] Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Available at: [Link] * JOCPR. "Formulation and Characterization of Letrozol." Available at:[Link] *[7] Pike Tech. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Available at:[Link]
Sources
A Comparative Guide to the Development of a Stability-Indicating HPLC Method for (4-Chlorophenyl)(phenyl)acetonitrile Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth, scientifically grounded comparison of methodologies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (4-Chlorophenyl)(phenyl)acetonitrile. This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents, making its purity profile a critical quality attribute.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a self-validating system of analysis grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
The Imperative for a Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[5][6] Its development is a cornerstone of pharmaceutical analysis, as it provides crucial data on how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light.[5][6] For (4-Chlorophenyl)(phenyl)acetonitrile, a robust stability-indicating HPLC method is essential to:
-
Identify and Quantify Impurities: Detect and measure any substances that may have been introduced during synthesis or that formed during storage.[5][7]
-
Elucidate Degradation Pathways: Understand how the molecule degrades under various stress conditions, which is critical for determining appropriate storage and handling conditions.[8]
-
Ensure Regulatory Compliance: Meet the stringent requirements of regulatory bodies like the FDA and EMA, which mandate the use of validated stability-indicating methods for drug substance and product release testing.[2][9]
Strategic Approach to HPLC Method Development
The development of a successful stability-indicating HPLC method is a systematic process involving several key stages, from initial screening of chromatographic conditions to full method validation.
Initial Conditions and Rationale
The initial choice of chromatographic parameters is guided by the physicochemical properties of (4-Chlorophenyl)(phenyl)acetonitrile and potential impurities.
-
Column Chemistry: A reversed-phase C18 column is a common and effective starting point for many pharmaceutical compounds due to its versatility in separating a wide range of polar and non-polar analytes.[6] The non-polar nature of the phenyl and chlorophenyl groups in the target molecule suggests good retention on a C18 stationary phase.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier like acetonitrile or methanol is standard for reversed-phase HPLC. The nitrile group in the analyte has some polarity, making a gradient elution with increasing organic modifier concentration a logical approach to ensure the separation of both polar and non-polar impurities.
-
Detection: The presence of aromatic rings in (4-Chlorophenyl)(phenyl)acetonitrile suggests strong UV absorbance. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and identification.[8]
The Workflow of Method Development
The process of developing and validating the HPLC method can be visualized as a logical progression of steps, each building upon the previous one.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be a self-validating system, where the results of each stage inform and confirm the suitability of the method for its intended purpose.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[5][7]
Protocol:
-
Prepare Stock Solution: Dissolve a known concentration of (4-Chlorophenyl)(phenyl)acetonitrile in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for a specified time (e.g., 4 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80°C for a specified time (e.g., 4 hours).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples by the developed HPLC method to assess for degradation and ensure separation of the main peak from any degradants.
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect and separate degradation products at relevant levels.
Comparative HPLC Methodologies
Two common approaches for method development are presented below: a traditional trial-and-error approach and a more systematic Quality by Design (QbD) approach.
Method A: Traditional Approach
This approach relies on the scientist's experience and iterative adjustments to chromatographic parameters.
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Initial choice provided adequate retention. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM Ammonium Acetate, pH 5.0 | Improved peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Good solvent strength for the analyte. |
| Gradient | 5-95% B in 20 min | 10-90% B in 15 min | Sharpened peaks and reduced run time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Maintained good separation efficiency. |
| Column Temp. | 25°C | 30°C | Improved peak symmetry. |
| Detection | 220 nm | 225 nm | Maximum absorbance of the analyte. |
Method B: Quality by Design (QbD) Approach
QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.
-
Critical Quality Attributes (CQAs): Resolution between the main peak and all impurities, peak tailing factor, and method run time.
-
Critical Method Parameters (CMPs): Gradient slope, mobile phase pH, and column temperature.
-
Design of Experiments (DoE): A statistical approach to systematically vary the CMPs and evaluate their effect on the CQAs. This allows for the definition of a "Method Operable Design Region" (MODR) where the method consistently meets its objectives.
The QbD approach often leads to a more robust method with a better understanding of its performance characteristics.
Method Validation: Demonstrating Fitness for Purpose
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][4][10]
Caption: Key Parameters for HPLC Method Validation.
Validation Parameter Summary
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present.[11] | No interference from placebo or known impurities at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[3] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] | 98.0% - 102.0% recovery for the assay of the main component. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Robustness | To demonstrate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3] | System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Conclusion: A Framework for Reliable Purity Assessment
The development of a stability-indicating HPLC method for the purity of (4-Chlorophenyl)(phenyl)acetonitrile is a critical undertaking that requires a systematic and scientifically sound approach. By following the principles of method development and validation outlined in this guide, researchers and drug development professionals can establish a reliable and robust analytical procedure. This ensures the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products. The use of authoritative guidelines, such as those from the ICH, provides a framework for ensuring that the developed method is fit for its intended purpose and will meet regulatory expectations.[1][2][3][4]
References
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- USP Related Substances Testing by HPLC. Testing Laboratory.
- Quality Guidelines. ICH.
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. PMC. Available from: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. irjpms.com [irjpms.com]
- 9. testinglab.com [testinglab.com]
- 10. scribd.com [scribd.com]
- 11. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Meclozine impurity (4-Chlorophenyl)(phenyl)acetonitrile
Title: Technical Guide: Identification and Profiling of Meclozine Impurity (4-Chlorophenyl)(phenyl)acetonitrile
Executive Summary This guide addresses the identification, quantification, and control of (4-Chlorophenyl)(phenyl)acetonitrile (hereafter referred to as Impurity-CN ), a specific process-related impurity found in Meclozine Hydrochloride active pharmaceutical ingredients (API). Unlike common oxidative degradation products (e.g., 4-chlorobenzophenone), Impurity-CN is a neutral, hydrophobic nitrile intermediate often originating from the synthesis of the 4-chlorobenzhydryl precursor. Its identification is critical due to the distinct toxicological profile of nitriles and the requirements of ICH Q3A/Q3B guidelines.
This document compares three analytical methodologies—Ion-Pair HPLC-UV , UHPLC-MS/MS , and NMR Spectroscopy —providing researchers with a decision framework based on sensitivity, specificity, and operational cost.
Part 1: The Chemistry of Contamination
Origin and Significance Meclozine is typically synthesized via the alkylation of 1-(3-methylbenzyl)piperazine with 4-chlorobenzhydryl chloride. Impurity-CN arises primarily from the upstream synthesis of the 4-chlorobenzhydryl moiety, specifically if a cyanation-hydrolysis route was employed to generate the benzhydryl precursors, or as a contaminant in the starting material 4-chlorobenzhydryl chloride.
Chemical Profile:
-
Analyte: (4-Chlorophenyl)(phenyl)acetonitrile
-
Molecular Formula: C₂₀H₁₄ClN
-
Molecular Weight: ~303.79 g/mol
-
Nature: Neutral, highly lipophilic (LogP > 4.5), lacks the basic piperazine nitrogen found in Meclozine.
Figure 1: Synthesis & Impurity Origin Pathway
Caption: Origin of Impurity-CN. The impurity is a neutral precursor or byproduct that persists through the alkylation step, distinct from the basic API.
Part 2: Comparative Analytical Methodologies
This section evaluates three methods for detecting Impurity-CN. The choice depends on the stage of development (R&D vs. QC) and the required sensitivity.
Method A: Ion-Pair HPLC-UV (The QC Workhorse)
-
Principle: Uses an acidic mobile phase with an ion-pairing agent (Sodium 1-heptanesulfonate). Meclozine (protonated) forms a neutral ion pair to increase retention, while Impurity-CN (neutral) interacts solely via hydrophobic mechanisms.
-
Pros: Cost-effective, robust, compliant with USP/EP general monographs for related substances.
-
Cons: Lower sensitivity than MS; peak identification relies solely on Retention Time (RT).
Method B: UHPLC-MS/MS (The High-Sensitivity Validator)
-
Principle: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Since Impurity-CN lacks a strong basic center, APCI (+) is often superior to ESI for ionizing the nitrile group.
-
Pros: Definitive molecular mass confirmation; high sensitivity (LOD < 0.05%); separates co-eluting peaks via Mass extraction.
-
Cons: Requires volatile buffers (cannot use Ion-Pair reagents); higher instrument cost.
Method C: 1H-NMR (The Structural Confirmation)
-
Principle: Detects the unique methine proton adjacent to the nitrile group.
-
Pros: Absolute structural elucidation; no reference standard required for relative quantitation (qNMR).
-
Cons: High Limit of Quantification (LOQ ~0.1-0.5 mg); not suitable for trace impurity analysis (<0.1%).
Table 1: Comparative Performance Metrics
| Feature | Method A: HPLC-UV (Ion-Pair) | Method B: UHPLC-MS/MS | Method C: 1H-NMR (600 MHz) |
| Specificity | Moderate (RT based) | High (m/z + Fragmentation) | High (Chemical Shift) |
| LOD (Limit of Detection) | ~0.05% (w/w) | < 0.001% (w/w) | ~0.1% (w/w) |
| Sample Prep | Simple Dilution | Dilution (High Purity Solvents) | Pre-concentration/Drying |
| Cost per Run | Low ($) | High ( | Medium ( |
| Primary Use | Routine QC Release | Impurity Profiling / ID | Reference Standard Characterization |
Part 3: Experimental Protocols
Protocol 1: Routine QC via HPLC-UV (USP-Aligned)
Rationale: This method uses ion-pairing to manage the tailing of the basic Meclozine peak while allowing the hydrophobic Impurity-CN to elute later due to the C18 interaction.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Sodium 1-heptanesulfonate (Ion-Pair Reagent)
-
Water (Milli-Q)
-
Sulfuric Acid (0.1 N)[1]
Instrument Parameters:
-
Column: L1 Packing (C18), 4.6 mm × 25 cm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase:
-
Detector: UV @ 230 nm (Meclozine max) and 210 nm (Nitrile sensitivity).
-
Injection Volume: 20 µL.
-
Column Temp: 40°C.
Expected Results:
-
Meclozine RT: ~7–9 mins.
-
Impurity-CN RT: ~15–18 mins (Significantly longer retention due to high lipophilicity and lack of repulsion from the cationic stationary phase environment).
-
System Suitability: Resolution (Rs) > 2.0 between Meclozine and nearest peak.[2]
Protocol 2: Identification via UHPLC-APCI-MS
Rationale: Ion-pairing reagents suppress MS signals. This method switches to a volatile buffer (Ammonium Formate) and uses APCI to ionize the neutral nitrile.
Instrument Parameters:
-
Column: C18 UHPLC Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 10 mins.
-
Ion Source: APCI (Positive Mode). Note: ESI+ may work but nitriles ionize poorly compared to amines.
-
MS Settings:
-
Scan Range: 100–600 m/z.
-
Target Mass: 304.1 [M+H]+.
-
Data Interpretation: Look for the parent ion m/z ~304 .
-
fragmentation Pattern: Loss of HCN is common in nitriles, or cleavage of the chlorophenyl group (m/z 111/113).
Part 4: Logical Workflow for Impurity Identification
Figure 2: Identification Decision Tree
Caption: Step-by-step logic for confirming the presence of (4-Chlorophenyl)(phenyl)acetonitrile.
Part 5: References
-
United States Pharmacopeia (USP). Meclizine Hydrochloride Monograph. USP-NF 2024.
-
European Pharmacopoeia (Ph.[4] Eur.). Meclozine Dihydrochloride. 11th Edition.[2]
-
PubChem. Compound Summary: (4-Chlorophenyl)phenylacetonitrile. National Library of Medicine.
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
-
ScienceDirect. Analytical Profiles of Drug Substances: Meclizine Hydrochloride.
Sources
A Comparative Analysis of Reactivity: 4-Chloro- vs. 4-Bromo-benzhydryl Cyanides in Nucleophilic Substitution
In the realm of medicinal chemistry and drug development, the precise control of reaction kinetics is paramount. The benzhydryl cyanide scaffold is a key pharmacophore in a variety of therapeutic agents. The strategic introduction of a halogen at the 4-position of one of the phenyl rings can significantly modulate the reactivity of the benzylic carbon, a critical site for nucleophilic attack in the synthesis of more complex molecules. This guide provides a comprehensive comparison of the reactivity of 4-chloro-benzhydryl cyanide and 4-bromo-benzhydryl cyanide, offering both theoretical insights and a practical framework for experimental validation.
The Decisive Role of the Leaving Group in Nucleophilic Substitution
Nucleophilic substitution reactions are a cornerstone of organic synthesis. The rate and mechanism of these reactions, whether S_N1 (unimolecular) or S_N2 (bimolecular), are profoundly influenced by several factors, including the nature of the substrate, the nucleophile, the solvent, and, critically, the leaving group. For benzhydryl systems, which are secondary benzylic halides, the reaction pathway often favors the S_N1 mechanism due to the resonance stabilization of the resulting benzhydryl carbocation.
In an S_N1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.[1][2] Consequently, the better the leaving group, the faster the reaction. A good leaving group is a species that is stable on its own, typically a weak base.[2][3] When comparing the halogens, the leaving group ability increases down the group in the periodic table: I > Br > Cl > F.[4] This trend is attributed to the increasing size and polarizability of the halide ion, as well as the decreasing basicity of the conjugate base.[3]
Therefore, based on fundamental chemical principles, 4-bromo-benzhydryl cyanide is expected to be more reactive than 4-chloro-benzhydryl cyanide in nucleophilic substitution reactions. The bromide ion is a weaker base and a better leaving group than the chloride ion, leading to a lower activation energy for the formation of the carbocation intermediate.
Comparative Reactivity Data: Insights from Benzhydryl Halide Solvolysis
| Compound | Solvent System | Relative Rate Constant (k) |
| Benzhydryl Chloride | 80% Ethanol | 1.00 (Reference) |
| Benzhydryl Bromide | 80% Ethanol | > 1 (Qualitatively faster) |
Table 1: A summary of the relative solvolysis rates of benzhydryl chloride and benzhydryl bromide. While the precise numerical ratio varies with the solvent, the bromide consistently demonstrates higher reactivity. This data is extrapolated from the findings of Koh et al. (2009) to illustrate the expected trend.[5]
This enhanced reactivity of the bromide analog is directly attributable to the superior leaving group ability of bromide compared to chloride.
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of 4-chloro- and 4-bromo-benzhydryl cyanides, a kinetic study can be performed by monitoring the rate of a nucleophilic substitution reaction. The following protocol outlines a general procedure for a comparative solvolysis reaction in an aqueous acetone solvent system, monitored by high-performance liquid chromatography (HPLC).
Materials:
-
4-chloro-benzhydryl cyanide
-
4-bromo-benzhydryl cyanide
-
HPLC-grade acetone
-
Deionized water
-
Volumetric flasks
-
Thermostatted water bath or reaction block
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
Experimental Workflow:
Caption: Experimental workflow for the comparative kinetic analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a sufficient volume of an 80:20 (v/v) acetone-water solvent mixture.
-
Accurately prepare 0.01 M stock solutions of both 4-chloro-benzhydryl cyanide and 4-bromo-benzhydryl cyanide in the 80:20 acetone-water solvent.
-
-
Reaction Setup:
-
For each compound, place a known volume of the 80:20 acetone-water solvent into a reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25°C) in a thermostatted bath.
-
Initiate the reaction by adding a small, known volume of the respective stock solution to the thermostatted solvent to achieve a final concentration of approximately 0.001 M. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the reaction rate), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., pure acetone) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation between the reactant (4-halo-benzhydryl cyanide) and the product (4-hydroxy-benzhydryl cyanide).
-
Use a UV detector set to a wavelength where both the reactant and product have significant absorbance.
-
Create a calibration curve for each reactant to determine the concentration from the peak area.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the reactant (ln[Reactant]) versus time for each reaction.
-
For an S_N1 reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Compare the calculated k_obs values for 4-chloro-benzhydryl cyanide and 4-bromo-benzhydryl cyanide to determine their relative reactivity.
-
Mechanistic Discussion: The S_N1 Pathway
The solvolysis of secondary benzylic halides, such as the 4-substituted benzhydryl cyanides, is expected to proceed through an S_N1 mechanism. This pathway involves two principal steps:
-
Formation of a Carbocation (Rate-Determining Step): The C-X (where X is Cl or Br) bond breaks heterolytically, with the halogen departing with the bonding pair of electrons. This slow step results in the formation of a planar, resonance-stabilized benzhydryl carbocation. The stability of this intermediate is a key driving force for the S_N1 pathway.
-
Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile (in this case, water from the solvent). Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture if the starting material were chiral.
The energy diagram for the S_N1 reaction shows that the first step, the formation of the carbocation, has a higher activation energy and is therefore the rate-determining step. The nature of the leaving group directly impacts this activation energy. A better leaving group, such as bromide, lowers the energy of the transition state for carbocation formation, thus increasing the reaction rate.
Caption: The S_N1 reaction mechanism for benzhydryl halides.
Conclusion
Based on established principles of physical organic chemistry and supported by experimental data from analogous systems, 4-bromo-benzhydryl cyanide is unequivocally more reactive than 4-chloro-benzhydryl cyanide in nucleophilic substitution reactions . This difference in reactivity is primarily governed by the superior leaving group ability of the bromide ion compared to the chloride ion. For researchers and professionals in drug development and organic synthesis, a clear understanding of this reactivity trend is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the control of product formation. The provided experimental protocol offers a robust framework for the empirical validation of these principles in the laboratory.
References
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link][1]
-
Chemistry LibreTexts. (2024, March 18). 11.5: Characteristics of the SN1 Reaction. [Link][2]
-
Koh, H. J., Kang, S. J., & Kim, C. J. (2009). Correlation of the Rates of Solvolyses of Benzhydryl Halides Using an Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(2), 378-380. [Link][5]
-
Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link][3]
-
OpenOChem Learn. (n.d.). SN1 - Effect of Leaving Group. [Link][4]
Sources
Validating Reference Standards for Antihistamine Impurity Profiling: A Comparative Guide
Executive Summary
In the high-stakes arena of pharmaceutical development, the integrity of your impurity profiling is only as robust as the ruler you use to measure it: the reference standard.[1] For antihistamines—a class of drugs characterized by basic nitrogen centers prone to N-oxidation and photo-degradation—reliance on "research-grade" or single-method characterized standards introduces a silent but critical risk.
This guide objectively compares the performance of Orthogonally Characterized Certified Reference Materials (CRMs) against Single-Method (HPLC-only) Standards . Through the lens of a Senior Application Scientist, we demonstrate why the "Area %" purity on a Certificate of Analysis (CoA) is often a misleading metric for antihistamines and provide a self-validating protocol for establishing metrological traceability in your lab.
Part 1: The Technical Landscape
The Antihistamine Challenge: Chemistry & Compliance
Second-generation antihistamines (e.g., Loratadine, Cetirizine, Fexofenadine) share a structural vulnerability: the piperidine or piperazine ring. This basic nitrogen is a hotspot for oxidative degradation, leading to N-oxide impurities that are often thermally unstable and difficult to resolve chromatographically.
Under ICH Q3A(R2) and ICH Q3B(R2) guidelines, impurities exceeding the identification threshold (often 0.10%) must be structurally characterized. However, if your reference standard for that impurity is only 90% pure but labeled as 98% (due to non-UV absorbing contaminants), you risk:
-
Underestimating toxicity: Calculating a lower safety margin than exists.
-
Mass Balance Failure: Inability to reconcile the total mass of the drug product.
The Comparison: Methods of Purity Assignment
We evaluated two approaches to assigning purity to an antihistamine impurity standard (e.g., Loratadine Impurity C).
Option A: The "Alternative" (Chromatographic Purity Only)
-
Method: HPLC-UV peak area normalization.
-
Assumption: All impurities absorb UV light equally at the detection wavelength, and no non-chromatographic impurities (water, salts) are present.
-
Risk: High. Antihistamine salts (hydrochlorides, tartrates) often contain significant inorganic counter-ions or hygroscopic water undetectable by UV.
Option B: The "Product" (Orthogonal Characterization)
-
Method: Mass Balance (HPLC + TGA + KF + ROI) cross-validated with Quantitative NMR (qNMR) .
-
Advantage: qNMR measures the molar ratio of the analyte protons relative to a traceable internal standard, independent of UV extinction coefficients.
-
Result: A "Certified Value" with a calculated uncertainty budget (ISO 17034).
Comparative Data Table
Table 1: Discrepancies in Purity Assignment for Loratadine Impurity Standard
| Metric | Option A: HPLC Area % (Alternative) | Option B: Orthogonal CRM (Recommended) | Impact on Analysis |
| Purity Value | 99.2% | 94.5% | Option A overestimates purity by 4.7%. |
| Source of Bias | Ignored water (2.1%) and inorganic salts (2.6%). | Corrected for water (KF) and residue (ROI). | Option A leads to under-quantification of the impurity in patient samples. |
| Traceability | None (Relative response only). | SI-Traceable (via NIST qNMR internal standard). | Option B defensible in regulatory audits. |
| Uncertainty | Not reported. | ± 0.5% (k=2). | Option B allows for risk-based decision making.[2] |
Part 2: Experimental Protocol
Objective: Qualify a secondary working standard for Loratadine Impurity C (nonspecific degradation product) using an orthogonal workflow.
Phase 1: Structural Confirmation (Qualitative)
Before quantification, confirm the identity to exclude isomeric impurities (e.g., position isomers of N-oxides).
-
Technique: LC-MS/MS (Q-TOF or Orbitrap).
-
Protocol:
-
Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Direct infusion or UPLC separation (C18, 1.7 µm).
-
Acceptance Criteria: Parent ion mass error < 5 ppm; MS/MS fragmentation pattern matches theoretical prediction (e.g., loss of -Cl or piperidine ring cleavage).
-
Phase 2: Purity Assignment (Quantitative)
Workflow A: The Mass Balance Approach
-
Chromatographic Purity:
-
Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient of Buffer (pH 2.5 Phosphate) : Acetonitrile. Note: Low pH is critical to suppress silanol interactions with the basic antihistamine nitrogen.
-
Detection: UV at 254 nm.
-
-
Volatiles & Inorganics:
-
Water: Karl Fischer Titration (Coulometric).
-
Residue on Ignition (ROI): USP <281> for sulfated ash.
-
Workflow B: The qNMR Approach (The Validator)
-
Technique: 1H qNMR (400 MHz or higher).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (prevents exchange of labile protons).
-
Protocol:
Part 3: Visualizations
Diagram 1: Orthogonal Characterization Workflow
This diagram illustrates the self-validating loop required to generate a Certified Reference Material (CRM).
Caption: The "Orthogonal Loop": Mass Balance and qNMR must converge within 1.0% to issue a valid CRM.
Diagram 2: Reference Standard Selection Decision Tree
A logic guide for researchers to select the appropriate standard grade based on the development phase.
Caption: Risk-based selection strategy ensures regulatory compliance without unnecessary cost.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2] ICH Guidelines.[2][5][6] [Link]
-
International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[2] ICH Guidelines.[2][5][6] [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[7] Analytical and Bioanalytical Chemistry.[5][6][8][9] [Link]
-
BIPM (Bureau International des Poids et Mesures). The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[7][Link]
Sources
- 1. healthmanagement.org [healthmanagement.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cetirizin-Unreinheitsstandard British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
(4-Chlorophenyl)(phenyl)acetonitrile proper disposal procedures
Topic: (4-Chlorophenyl)(phenyl)acetonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers
Executive Summary & Chemical Profile
Immediate Action Required: This compound is a halogenated aromatic nitrile . It presents a dual hazard: potential cyanide release upon metabolism or acidic hydrolysis, and the generation of toxic hydrogen chloride (HCl) and nitrogen oxides (NOx) during combustion.
Do not dispose of this chemical down the drain or in standard "Organic Waste" streams without specific labeling.
Chemical Identification
-
Chemical Name: (4-Chlorophenyl)(phenyl)acetonitrile[1]
-
Synonyms: 4-Chlorobenzhydryl cyanide;
-Phenyl-4-chlorobenzyl cyanide -
CAS Number: 4578-80-7 (Note: distinct from 4-Chlorobenzyl cyanide, CAS 140-53-4, but disposal protocols are identical).
-
Molecular Formula:
[1] -
Key Properties: Solid (typically), insoluble in water, soluble in organic solvents.
| Property | Value | Critical Disposal Implication |
| Toxicity | Acute Tox.[2] (Oral/Dermal/Inhal) | P-List Equivalent: Treat as acutely toxic.[2] residue containers must be triple-rinsed. |
| Reactivity | Nitrile Group (-CN) | Acid Incompatible: Risk of HCN evolution if mixed with strong acids. |
| Combustion | Organochlorine | Incineration Only: Requires facilities with scrubbers to capture HCl gas. |
Risk Assessment: The "Why" Behind the Protocol
The Nitrile Hazard (Cyanide Generation)
Unlike inorganic cyanides (e.g., NaCN), organic nitriles do not instantly evolve hydrogen cyanide (HCN) gas upon contact with weak acids. However, strong acids or metabolic processing can hydrolyze the nitrile bond, releasing free cyanide.
-
Mechanism:
(Hydrolysis). -
Risk: If disposed of in a generic "Acidic Waste" container, long-term hydrolysis can pressurize the container with ammonia or, under specific redox conditions, release HCN.
The Organochlorine Hazard
Standard organic waste solvents are often used as fuel blending for cement kilns. However, chlorinated compounds yield Hydrogen Chloride (HCl) gas when burned.
-
Operational Consequence: You must segregate this waste into "Halogenated Waste" streams. Sending this to a non-halogenated stream can damage incinerator infrastructure and violate EPA air emission standards.
Waste Stream Segregation & Packaging
Follow this hierarchy for disposal. Professional incineration is the only validated method for bulk quantities.
A. Bulk Substance (Pure Solid or Concentrated Solution)
-
Container: Use a dedicated High-Density Polyethylene (HDPE) or glass container.
-
Labeling:
-
Storage: Store in a secondary containment tray inside a ventilated cabinet until pickup.
B. Trace Residues (Glassware & Spills)
-
Small Spills (<100 mg): Can be chemically deactivated (see Section 4).
-
Contaminated Gloves/Paper: Seal in a clear plastic bag, label as "Solid Toxic Waste (Nitrile Contaminated)," and place in the solid hazardous waste drum.
Decontamination Protocol (Benchtop)
Scope: Use this only for cleaning glassware or neutralizing minor spills. Do not use this to treat bulk waste to avoid generating toxic chloramines or cyanogen chloride.
The Chemistry: Alkaline oxidation converts the nitrile to a cyanate (less toxic) and eventually to Carbon Dioxide (
Reagents:
-
Sodium Hypochlorite (Bleach, 5-10% solution)
-
Sodium Hydroxide (NaOH, 1M) - To maintain high pH
Step-by-Step Procedure:
-
PPE: Butyl rubber or heavy Nitrile gloves (double gloved), chemical splash goggles, lab coat. Work in a Fume Hood .
-
Preparation: Prepare a bath of 10% Bleach adjusted to pH > 10 using NaOH.
-
Why Alkaline? Acidic bleach releases Chlorine gas (
) and can form Cyanogen Chloride ( ), a volatile war gas. High pH prevents this.
-
-
Immersion: Soak contaminated glassware in the bath for 24 hours .
-
Validation: Check the bath pH periodically; if it drops below 10, add more NaOH.
-
Disposal of Bath: The decontaminated bleach solution can generally be poured down the drain with copious water (check local municipal regulations). If in doubt, bottle it as "Basic Inorganic Waste."
Disposal Decision Tree (Workflow)
The following diagram illustrates the logical flow for determining the correct disposal path.
Figure 1: Decision matrix for the safe disposal of (4-Chlorophenyl)(phenyl)acetonitrile, prioritizing segregation for bulk amounts and chemical oxidation for trace residues.
Emergency Contingencies
| Scenario | Immediate Action |
| Skin Contact | Drench: Wash with soap and water for 15 min. Nitriles absorb through skin. Alert: Seek medical attention; monitor for signs of cyanide poisoning (dizziness, rapid breathing). |
| Spill (Solid) | Isolate: Evacuate area. Sweep: Use a dustpan (do not create dust). Place in a sealed bag. Wipe: Clean surface with alkaline bleach solution. |
| Fire | Evacuate: Burning releases HCN, HCl, and NOx. Extinguish: Use Dry Chemical or |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4414244, (4-Chlorophenyl)phenylacetonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines for Organic Nitriles. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling (4-Chlorophenyl)(phenyl)acetonitrile
As a Senior Application Scientist, I recognize that handling specialized nitrile compounds like (4-Chlorophenyl)(phenyl)acetonitrile (CAS: 4578-80-7) demands rigorous, uncompromising safety protocols[1]. Often utilized as a critical intermediate in the synthesis of pharmaceuticals and drug development, this compound presents significant acute toxicity hazards[2][3].
This guide provides a self-validating system for laboratory safety, bridging the gap between theoretical toxicology and practical, daily operations. By understanding the causality behind these safety measures, researchers can build a resilient culture of safety that goes beyond mere compliance.
Part 1: Chemical Identity & Mechanistic Toxicology
To implement effective safety measures, we must first understand the causality of the chemical's toxicity. (4-Chlorophenyl)(phenyl)acetonitrile is an aromatic nitrile derivative. The primary danger of nitrile exposure—whether via ingestion, inhalation, or dermal absorption—lies in its hepatic biotransformation[4].
Once absorbed into the body, the nitrile group (-C≡N) undergoes metabolism mediated by Cytochrome P450 enzymes in the liver. This enzymatic process leads to the sustained release of free cyanide (CN⁻) ions[4][5]. These cyanide ions enter systemic circulation and bind with high affinity to the ferric (Fe³⁺) ion of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[5]. This binding irreversibly inhibits oxidative phosphorylation, causing histotoxic hypoxia (cellular asphyxiation) and rapid ATP depletion, which can be fatal[6].
Because the metabolism of nitriles to cyanide is prolonged and sustained, symptoms of toxicity may be delayed compared to direct cyanide salt exposure[6]. This pharmacokinetic reality dictates our stringent approach to Personal Protective Equipment (PPE) and spill response.
Mechanistic pathway of nitrile-induced histotoxic hypoxia via cytochrome P450 metabolism.
Part 2: Personal Protective Equipment (PPE) Matrix
Safety equipment is only effective when the user understands why it is required. The following matrix outlines the mandatory PPE for handling this compound, grounded in its specific physical and toxicological properties.
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Double-gloving: Nitrile (outer) and Neoprene (inner). | Nitriles are readily absorbed through intact skin. Double-gloving prevents transdermal permeation that could lead to systemic cyanide release[5]. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator. | The compound is a crystalline powder. Inhalation of airborne particulates provides a direct, rapid route to the alveolar capillary bed[1]. |
| Eye/Face Protection | Tight-fitting chemical safety goggles. | Prevents ocular irritation and systemic absorption through the highly vascularized mucous membranes of the eyes. |
| Body Protection | Tyvek® suit or dedicated lab coat with elastic cuffs. | Eliminates the risk of toxic powder accumulating on personal clothing, preventing secondary, delayed exposure outside the lab. |
Part 3: Experimental Workflow & Handling Protocol
The handling of (4-Chlorophenyl)(phenyl)acetonitrile requires a closed-system methodology to minimize environmental exposure.
Step-by-step operational workflow for the safe handling and disposal of toxic nitrile powders.
Step-by-Step Methodology:
-
Pre-Operational Verification (The Fume Hood): Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80-100 fpm. Ensure a cyanide antidote kit (containing Sodium Thiosulfate and/or Hydroxocobalamin) is readily accessible, given the risk of sustained cyanide metabolism[6].
-
Dispensing and Anti-Static Weighing: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Powders can carry static charges, causing them to aerosolize or cling to gloves when disturbed. Eliminating static ensures the powder remains consolidated.
-
Closed-System Transfer: Transfer the pre-weighed (4-Chlorophenyl)(phenyl)acetonitrile into the reaction vessel using a powder funnel, immediately sealing the vessel with a septum. This minimizes the duration the powder is exposed to the open laboratory environment.
-
Post-Operational Decontamination: Wet-wipe all spatulas, balances, and hood surfaces with a damp, disposable towel. Never sweep dry. Dry sweeping re-suspends toxic particulates into the breathing zone, whereas wet-wiping traps the powder safely.
Part 4: Spill Response & Waste Disposal Plan
Immediate Spill Response:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Do not use a brush or broom. Gently cover the spill with damp absorbent pads to suppress dust formation.
-
Collect: Carefully scoop the damp absorbent into a wide-mouth, sealable hazardous waste container using a non-sparking tool.
-
Neutralize: Wash the spill area with a mild alkaline solution, followed by soap and water, to remove residual traces.
Waste Disposal Logistics: Solid waste contaminated with (4-Chlorophenyl)(phenyl)acetonitrile must be classified as acutely toxic and combustible hazardous waste[1]. Do not flush down the sink or mix with general organic waste. It must be routed to a licensed professional waste disposal service for high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber[1]. The scrubber is critical to neutralize the nitrogen oxides (NOx) and hydrogen cyanide (HCN) gases generated during combustion.
References
-
Calpaclab. "(4-Chlorophenyl)(phenyl)acetonitrile, 95% Purity, C14H10ClN, 1 gram".[2] URL:
-
Sigma-Aldrich. "(4-Chlorophenyl)(phenyl)acetonitrile | 4578-80-7".[1] URL:
-
BLD Pharm. "52516-37-7 | 2-(3,5-Dichlorophenyl)acetonitrile | BLD Pharm".[3] URL:
-
PubMed (NIH). "Structural considerations in the metabolism of nitriles to cyanide in vivo".[4] URL:
-
ResearchGate. "Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects".[5] URL:
-
PMC (NIH). "Protective efficacy of various carbonyl compounds and their metabolites, and nutrients against acute toxicity of some cyanogens in rats: biochemical and physiological studies".[6] URL:
Sources
- 1. (4-Chlorophenyl)(phenyl)acetonitrile | 4578-80-7 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 52516-37-7|2-(3,5-Dichlorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. Structural considerations in the metabolism of nitriles to cyanide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective efficacy of various carbonyl compounds and their metabolites, and nutrients against acute toxicity of some cyanogens in rats: biochemical and physiological studies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
